Tubulin inhibitor 33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C24H22N4O3/c1-28-11-9-15-16(6-5-7-18(15)28)24-26-17-8-10-25-21(22(17)27-24)14-12-19(29-2)23(31-4)20(13-14)30-3/h5-13H,1-4H3,(H,26,27) |
InChI Key |
LCQATVJMJZBCON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C3=NC4=C(N3)C=CN=C4C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 33
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Tubulin inhibitor 33, a potent, novel small molecule that targets the microtubule cytoskeleton. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division[1]. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function[2]. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics, with agents that disrupt microtubule dynamics demonstrating significant clinical success[3][4].
Tubulin inhibitors are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents. This compound belongs to the latter class, specifically targeting the colchicine-binding site on β-tubulin to inhibit tubulin polymerization[5][6]. This guide elucidates the detailed mechanism through which this compound exerts its potent antitumor effects.
Molecular Mechanism of Action
Binding to the Colchicine Site of β-Tubulin
This compound functions as a competitive inhibitor of tubulin polymerization by binding to the colchicine-binding site located at the interface between the α- and β-tubulin subunits[6][7]. X-ray crystallography studies have revealed the precise interactions of this class of inhibitors within this pocket[6]. The binding of this compound to this site introduces a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules and leading to the destabilization of the microtubule network[8].
Inhibition of Tubulin Polymerization
The primary biochemical effect of this compound is the dose-dependent inhibition of tubulin polymerization. In vitro assays demonstrate a significant reduction in the rate and extent of microtubule formation in the presence of the compound[5]. This direct interference with microtubule assembly is the initial and critical step in its mechanism of action.
Cellular Effects
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell death.
Disruption of the Microtubule Network
Immunofluorescence microscopy reveals a stark alteration in the microtubule cytoskeleton of cells treated with this compound. The well-organized filamentous network observed in untreated cells is replaced by a diffuse and fragmented pattern, indicative of microtubule depolymerization[5][9].
Cell Cycle Arrest at G2/M Phase
The proper formation and function of the mitotic spindle are essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound prevents the assembly of a functional mitotic spindle, activating the spindle assembly checkpoint and leading to a robust arrest of the cell cycle in the G2/M phase[5][9].
Induction of Apoptosis
Prolonged mitotic arrest induced by microtubule-targeting agents ultimately triggers the intrinsic apoptotic pathway. In cancer cells treated with this compound, this is evidenced by the activation of key apoptotic proteins, such as caspases, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP)[10][11][12].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 9.05 µM | Purified bovine tubulin | [5] |
| Average Antiproliferative IC50 | 4.5 nM | Various cancer cell lines | [5][9] |
| Antiproliferative IC50 (HepG-2) | 0-5 nM (range) | HepG-2 | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| B16-F10 melanoma model in C57 mice | 5 mg/kg, intraperitoneal injection, daily for 14 days | 62.96% Tumor Growth Inhibition (TGI) | [5][9] |
Signaling Pathway
The mechanism of action of this compound culminates in the activation of the apoptotic signaling cascade. The disruption of microtubule dynamics is a key upstream event that leads to mitotic arrest, which in turn signals for programmed cell death.
Caption: Signaling pathway of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Reagents:
-
Purified tubulin (e.g., bovine brain tubulin, >99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC50 value by plotting the rate of polymerization against the concentration of the inhibitor.
-
Caption: Workflow for Tubulin Polymerization Assay.
Immunofluorescence Staining of Microtubules
This method visualizes the microtubule network within cells.
-
Reagents:
-
Cells (e.g., HepG-2) cultured on glass coverslips
-
This compound
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI (for nuclear staining)
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound (e.g., 0-5 nM) for the desired time (e.g., 12 hours).
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Apoptosis Markers
This method detects the expression and activation of proteins involved in apoptosis.
-
Reagents:
-
Cell lysates from treated and untreated cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a highly potent small molecule that effectively disrupts microtubule polymerization by binding to the colchicine site on β-tubulin. This primary mechanism of action leads to the disorganization of the microtubule network, resulting in a G2/M phase cell cycle arrest and the subsequent induction of apoptosis in cancer cells. The quantitative data from in vitro and in vivo studies underscore its potential as a promising anticancer agent. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this and other novel tubulin inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotech.illinois.edu [biotech.illinois.edu]
An In-Depth Technical Guide to the Tubulin-Binding Site of Tubulin Inhibitor 33
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Inhibitor 33 (also known as compound 3a) to its target, β-tubulin. This compound is a potent tubulin polymerization inhibitor that exerts its anticancer effects by binding to the colchicine site on β-tubulin. This document details the specific molecular interactions at the binding site, summarizes key quantitative data from relevant assays, and provides detailed experimental protocols for the methodologies used to characterize this interaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established target for the development of anticancer therapeutics. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These inhibitors are broadly categorized based on their binding site on the tubulin dimer, with the three major sites being the taxane, vinca alkaloid, and colchicine-binding sites.
This compound (compound 3a) is a novel indole analogue that has demonstrated significant potential as a tubulin polymerization inhibitor. It has been shown to bind to the colchicine site of β-tubulin, thereby disrupting microtubule formation and exhibiting potent antiproliferative activity against various cancer cell lines. This guide provides an in-depth analysis of the binding mechanism of this compound, supported by quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization Inhibition (IC50) | 9.05 μM | Purified tubulin | [1] |
| Antiproliferative Activity (Average IC50) | 4.5 nM | Various cancer cell lines | [1] |
| Colony Formation Inhibition | Dose-dependent | HepG-2 | [1] |
| G2/M Phase Arrest | Induced | HepG-2 | [1] |
| Apoptosis Induction | Induced | HepG-2 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Outcome | Tumor Growth Inhibition (TGI) | Reference |
| B16-F10 melanoma model in C57 mice | 5 mg/kg | Intraperitoneal (i.p.) daily for 14 days | Significant inhibition of melanoma tumor growth | 62.96% | [1] |
Binding Site on Tubulin
This compound binds to the colchicine-binding site located at the interface between the α- and β-tubulin subunits. X-ray crystallography studies of the tubulin-inhibitor complex have provided detailed insights into the specific molecular interactions that govern this binding.
The indole moiety of this compound occupies a hydrophobic pocket within the colchicine-binding site. The trimethoxyphenyl group, a common feature of many colchicine site inhibitors, also plays a crucial role in the binding affinity. Specific amino acid residues within the β-tubulin subunit form key interactions with the inhibitor. While the precise hydrogen bonding and hydrophobic interactions are detailed in the primary literature, a generalized schematic of the binding is presented below. The elucidation of this binding mode provides a structural basis for the potent inhibitory activity of this compound and offers a roadmap for the rational design of next-generation tubulin inhibitors with improved efficacy and selectivity.
Schematic of this compound binding to the colchicine site.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow:
Workflow for the tubulin polymerization assay.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading at 340 nm (for turbidity) or with appropriate filters for a fluorescent reporter.
-
-
Procedure:
-
Reconstitute purified tubulin in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the tubulin/GTP solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance/fluorescence curve.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy
This technique is used to visualize the effect of this compound on the microtubule network within cells.
Workflow:
Workflow for immunofluorescence microscopy.
Methodology:
-
Reagents and Materials:
-
HepG-2 cells
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope.
-
-
Procedure:
-
Seed HepG-2 cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 nM) for a specified time (e.g., 12 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle.
Workflow:
Workflow for cell cycle analysis.
Methodology:
-
Reagents and Materials:
-
HepG-2 cells
-
Cell culture medium and supplements
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Seed HepG-2 cells in multi-well plates and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 nM) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Logical Relationships
Tubulin inhibitors, by disrupting microtubule dynamics, trigger a cascade of downstream cellular events, ultimately leading to apoptosis. The primary mechanism involves the activation of the spindle assembly checkpoint (SAC), which arrests the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest activates apoptotic signaling pathways.
Signaling cascade initiated by this compound.
Conclusion
This compound is a potent antimitotic agent that effectively inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This detailed technical guide has provided a comprehensive overview of its binding characteristics, supported by quantitative data and detailed experimental protocols. The elucidation of its mechanism of action and specific binding site interactions provides a solid foundation for its further development as a potential anticancer therapeutic and for the design of new, more effective tubulin inhibitors. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing cancer therapy through the strategic targeting of microtubule dynamics.
References
In-Depth Technical Guide: Discovery and Synthesis of Tubulin Inhibitor 33
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin inhibitor 33, a potent novel indole analogue that targets the colchicine-binding site of tubulin. This compound, also referred to as compound 3a in seminal literature, has demonstrated significant antiproliferative activity against various cancer cell lines and in vivo antitumor efficacy. This document details the synthetic pathway, mechanism of action, and key experimental protocols for the characterization of this promising anticancer agent. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics. Small molecules that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
This compound (compound 3a) is a novel, highly potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin. Its discovery was the result of X-ray crystal structure-guided design, leading to a compound with superior antiproliferative activity compared to colchicine. This guide serves as a technical resource for researchers interested in the development and study of this class of compounds.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(1H-indol-5-yl)-N-methyl-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-5-amine |
| Molecular Formula | C₂₄H₂₂N₄O₃ |
| Molecular Weight | 414.46 g/mol |
| CAS Number | 2944462-67-1 |
Synthesis of this compound (Compound 3a)
The synthesis of this compound is a multi-step process involving the construction of the[1][2][3]triazolo[1,5-a]pyrimidine core followed by functionalization. The general synthetic scheme is outlined below.
Detailed Synthetic Protocol
The synthesis of this compound (compound 3a) involves a key cyclization step to form the triazolopyrimidine core, followed by substitution reactions to introduce the indole and trimethoxyphenyl moieties. The following protocol is based on established synthetic routes for analogous compounds.
Step 1: Synthesis of 3-(1H-indol-5-yl)-5-amino-1H-1,2,4-triazole
-
To a solution of 1H-indole-5-carbonitrile in ethanol, add sodium methoxide followed by hydrazine hydrate.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-(1H-indol-5-yl)-5-amino-1H-1,2,4-triazole.
Step 2: Synthesis of 2-(1H-indol-5-yl)-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-5-ol
-
A mixture of 3-(1H-indol-5-yl)-5-amino-1H-1,2,4-triazole and ethyl 3-(3,4,5-trimethoxyphenyl)-3-oxopropanoate in acetic acid is heated at reflux for 12 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered.
-
The solid is washed with ethanol and diethyl ether and then dried to give the pyrimidinol intermediate.
Step 3: Synthesis of 5-chloro-2-(1H-indol-5-yl)-7-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine
-
The pyrimidinol intermediate is suspended in phosphoryl chloride (POCl₃).
-
The mixture is heated at reflux for 4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried.
Step 4: Synthesis of this compound (Compound 3a)
-
To a solution of the 5-chloro intermediate in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of methylamine.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then poured into water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of cancer cell lines by inhibiting tubulin polymerization. This leads to a cascade of cellular events culminating in apoptosis.
Quantitative Biological Data
| Assay | Cell Line / Target | IC₅₀ Value |
| Antiproliferative Activity | Average over multiple cancer cell lines | 4.5 nM[2] |
| Tubulin Polymerization Inhibition | Purified tubulin | 9.05 µM[1][2] |
| In Vivo Antitumor Efficacy | B16-F10 melanoma model | 62.96% Tumor Growth Inhibition (TGI) at 5 mg/kg[1][2] |
Mechanism of Action
This compound exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability of the microtubule network. The consequences of this disruption include:
-
Disruption of the Microtubule Network: Immunofluorescence studies show a significant disorganization of the microtubule network in treated cells.
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (this compound) and controls (e.g., paclitaxel, colchicine)
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Add various concentrations of this compound or control compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin/GTP mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Cell Culture and Antiproliferative Assay
This protocol determines the concentration of the inhibitor required to inhibit cell growth by 50% (IC₅₀).
-
Cell Lines:
-
HepG-2 (human liver cancer)
-
MCF-7 (human breast cancer)
-
HeLa (human cervical cancer)
-
B16-F10 (mouse melanoma)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified.
-
Apoptosis Assay
This assay uses Annexin V-FITC and propidium iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Wound Healing (Scratch) Assay
This assay measures the effect of the inhibitor on cell migration.
-
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
Conclusion
This compound is a potent and promising anticancer agent that effectively inhibits tubulin polymerization by binding to the colchicine site. Its discovery, guided by structural biology, has led to a compound with low nanomolar antiproliferative activity and significant in vivo efficacy. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this and related compounds as next-generation cancer therapeutics.
References
Unveiling Tubulin Inhibitor 33: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Tubulin inhibitor 33, a potent anti-cancer agent targeting the microtubule cytoskeleton. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and mechanism of action of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(1-methylindol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, is a heterocyclic compound with a molecular formula of C₂₄H₂₂N₄O₃ and a molecular weight of 414.46 g/mol .
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(1-methylindol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | PubChem |
| Molecular Formula | C₂₄H₂₂N₄O₃ | |
| Molecular Weight | 414.46 g/mol | |
| Solubility | Data not available. General tubulin inhibitors of this class are often optimized for improved aqueous solubility. | |
| Stability | Data not available. |
Biological Activity and Mechanism of Action
This compound demonstrates potent biological activity by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.
Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1] This activity has been quantified in vitro, as detailed in the table below.
Table 2: In Vitro Activity of this compound
| Assay | IC₅₀ Value | Cell Line/Target | Source |
| Tubulin Polymerization | 9.05 µM | Tubulin | |
| Antiproliferative Activity | 4.5 nM (average) | Cancer cell lines |
Cellular Effects
By inhibiting tubulin polymerization, this compound induces a cascade of cellular events that are detrimental to cancer cells. These effects include:
-
G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Antiproliferative and Antimigratory Effects: The compound effectively inhibits the growth and migration of cancer cells.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound. In a B16-F10 melanoma model in C57 mice, intraperitoneal administration of the inhibitor at a dose of 5 mg/kg resulted in a significant tumor growth inhibition (TGI) of 62.96%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the in vitro polymerization of tubulin by monitoring the fluorescence of a reporter that binds to polymerized microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Black 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), fluorescent reporter, and glycerol.
-
Add the test compound or vehicle control to the wells of the pre-chilled 96-well plate.
-
Add the tubulin to the reaction mixture to a final concentration of 2-5 mg/mL.
-
Pipette the final reaction mixture into the wells of the 96-well plate.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase of the curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration.[2]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.[1][3][4]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.[5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or a vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations are identified as follows:
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its potent in vitro and in vivo activities warrant further investigation for its potential as a therapeutic candidate. This technical guide provides a comprehensive resource for researchers to design and execute further studies on this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. abpbio.com [abpbio.com]
Target Validation of Tubulin Inhibitor 33 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Tubulin Inhibitor 33, a potent anti-cancer agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation
The anti-cancer activity of this compound has been evaluated across various cancer cell lines and in preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| Average IC50 (Antiproliferative Activity) | 4.5 nM | MCF-7, HeLa, B16-F10, HepG-2 | [1] |
| IC50 (Tubulin Polymerization Inhibition) | 9.05 µM | In vitro biochemical assay | [1][2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| B16-F10 melanoma in C57 mice | 5 mg/kg (i.p.) | 14 days | 62.96% Tumor Growth Inhibition (TGI) | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments involved in the validation of tubulin inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 4 days). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[4]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin protein (>97% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4.0 mg/mL.[4]
-
Compound Incubation: In a 96-well plate, mix the tubulin solution with either the vehicle control (DMSO), a known inhibitor (e.g., vinblastine, 5 µM), a known stabilizer (e.g., paclitaxel, 5 µM), or various concentrations of this compound.[4]
-
Polymerization Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[5]
-
Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. The IC50 for polymerization inhibition can be determined from dose-response curves.
Cell Cycle Analysis
This assay determines the effect of the inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., HeLa) with this compound or a vehicle control for 24 to 48 hours.[4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) based on the PI fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4][6]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[6]
Immunofluorescence Microscopy for Microtubule Integrity
This technique visualizes the effect of the inhibitor on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound (e.g., this compound at various concentrations), a vehicle control, and positive controls like nocodazole or paclitaxel for a specified duration (e.g., 17 hours).[4]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).[6]
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like Hoechst 33342 or DAPI.[4][6]
-
Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.
-
Image Analysis: Analyze the images for changes in microtubule structure, such as depolymerization, and mitotic spindle abnormalities.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows related to the target validation of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for tubulin inhibitor target validation.
Caption: Logical flow from compound to cellular outcome.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Combretastatin A-4: A Colchicine Binding Site Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin A-4 (CA-4), a natural stilbenoid phenol isolated from the bark of the South African tree Combretum caffrum, is a potent tubulin polymerization inhibitor.[1] It exerts its antimitotic and antitumor effects by binding to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and subsequent apoptosis.[2][3] This technical guide provides a comprehensive overview of CA-4, focusing on its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant cellular signaling pathways.
Mechanism of Action
Combretastatin A-4 functions as a microtubule-destabilizing agent. Its primary mechanism involves high-affinity binding to the colchicine binding site located at the interface between α- and β-tubulin heterodimers.[1][4] This interaction prevents the polymerization of tubulin into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, a crucial structure for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.[2]
Mechanism of Combretastatin A-4 Action.
Quantitative Data
The biological activity of Combretastatin A-4 has been quantified through various in vitro assays. The following tables summarize its inhibitory concentrations for both tubulin polymerization and cytotoxicity against a panel of human cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Assay Type | Measurement | Value (µM) | Reference |
| In vitro tubulin polymerization | IC50 | 2.64 | [5] |
| In vitro tubulin polymerization | IC50 | ~3.5 |
Table 2: Cytotoxicity (IC50) of Combretastatin A-4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | 0.003 - 14.830 | [5] |
| JAR | Choriocarcinoma | 88.89 | [2] |
| K562 | Chronic Myelogenous Leukemia | 0.0048 - 0.046 | [5] |
| MCF-7 | Breast Cancer | 0.00281 | [6] |
| A549 | Lung Cancer | 0.00221 | [6] |
| SW620 | Colorectal Adenocarcinoma | 0.00210 | [6] |
| HCT-116 | Colorectal Carcinoma | 0.00158 | [6] |
| HL-60 | Promyelocytic Leukemia | 0.00372 | [6] |
Signaling Pathways
Combretastatin A-4-induced apoptosis is mediated by complex signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation. CA-4 has been shown to decrease the phosphorylation of PI3K and Akt, thereby inhibiting this pro-survival pathway.[7] Furthermore, the induction of apoptosis involves the p53 protein and the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.[6][8]
Downstream Signaling of CA-4.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Combretastatin A-4.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity over time.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Combretastatin A-4 (or other test compounds)
-
Paclitaxel (as a positive control for polymerization enhancement)
-
Nocodazole (as a positive control for polymerization inhibition)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw all reagents on ice.
-
Prepare a tubulin stock solution (e.g., 3 mg/mL) in General Tubulin Buffer with 10% glycerol. Keep on ice.
-
Prepare 10x concentrated solutions of test compounds in General Tubulin Buffer.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of the 10x test compound solution to the respective wells. For controls, add 10 µL of buffer.
-
Add GTP to the tubulin stock solution to a final concentration of 1 mM.
-
Add 90 µL of the tubulin/GTP mixture to each well.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization.
-
Determine the IC50 value by plotting the rate of polymerization against the concentration of the inhibitor.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell viability.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Combretastatin A-4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Combretastatin A-4 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CA-4. Include vehicle-only controls.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1x Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with Combretastatin A-4 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Workflow for evaluating CA-4.
Conclusion
Combretastatin A-4 remains a significant lead compound in the development of anticancer agents targeting the colchicine binding site of tubulin. Its potent inhibition of tubulin polymerization and subsequent induction of apoptosis in cancer cells have been well-documented. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of CA-4 and its analogs as potential cancer therapeutics.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Cellular Uptake and Distribution of Tubulin Inhibitor 33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Tubulin inhibitor 33, a potent small molecule inhibitor of tubulin polymerization. The information presented is synthesized from peer-reviewed research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key cellular processes and workflows.
Core Concepts and Mechanism of Action
This compound, also referred to as compound 3a in the primary literature, is a novel indole analogue that targets the colchicine-binding site of β-tubulin.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[2][3] By inhibiting tubulin polymerization, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1]
The primary signaling pathway affected by this compound is the microtubule-dependent cell cycle progression pathway. Disruption of this pathway activates the spindle assembly checkpoint, ultimately leading to programmed cell death.
Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Description |
| Tubulin Polymerization IC50 | 9.05 µM | N/A | Concentration required to inhibit tubulin polymerization by 50% in a cell-free assay.[1] |
| Antiproliferative IC50 (Average) | 4.5 nM | Various Cancer Cells | Average concentration required to inhibit the growth of a panel of cancer cell lines by 50%.[1] |
| Colony Formation Inhibition | Dose-dependent | HepG-2 | The ability of HepG-2 cells to form colonies was significantly suppressed in a dose-dependent manner.[1] |
| Cell Cycle Arrest | G2/M Phase | HepG-2 | Induced G2/M phase arrest in HepG-2 cells.[1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Dosing Regimen |
| Tumor Growth Inhibition (TGI) | 62.96% | B16-F10 melanoma in C57 mice | 5 mg/kg, intraperitoneal injection, daily for 14 days.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-5 nM) for a specified duration (e.g., 24-48 hours).[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.
-
Data Analysis: Measure the absorbance or fluorescence, which is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
This technique is used to visualize the effects of this compound on the microtubule network within cells.
Caption: Experimental workflow for immunofluorescence imaging of microtubules.
Protocol:
-
Cell Preparation: Grow cells (e.g., HepG-2) on glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound at a desired concentration (e.g., 0-5 nM) for a specific time (e.g., 12 hours).[1]
-
Fixation: Fix the cells with ice-cold methanol for 5 minutes at -20°C to preserve the cellular structures.[4]
-
Permeabilization and Blocking: Permeabilize the cell membranes (if not using methanol fixation) and block non-specific antibody binding with a solution like 3% BSA in PBS.[5]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) that binds to the primary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing an anti-fade reagent. Visualize the microtubule network using a fluorescence or confocal microscope.
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate the cells in PBS and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.[6][7] RNase A should be included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][8]
Caption: Workflow for cell cycle analysis using flow cytometry.
Determining the concentration of this compound inside the cells is crucial for understanding its pharmacodynamics. A common method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Cellular Uptake: Plate cells and treat them with a known concentration of this compound for various time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Sample Preparation: Collect the cell lysate and determine the total protein concentration. Precipitate the proteins (e.g., with acetonitrile) to release the drug into the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. A standard curve with known concentrations of the compound is used for accurate quantification.
-
Data Normalization: The intracellular concentration can be expressed as the amount of drug per milligram of total cellular protein or per number of cells.
Cellular Uptake and Distribution
While the primary literature for this compound does not provide a detailed study on its cellular uptake and subcellular distribution, its indole-based structure suggests it is likely to be cell-permeable.[2][9] As a small molecule targeting a cytosolic protein (tubulin), it must cross the plasma membrane to exert its effect. The precise mechanisms of uptake (e.g., passive diffusion vs. active transport) have not been elucidated. Once inside the cell, it is expected to distribute throughout the cytoplasm where it can interact with the tubulin pool.
Future Directions for Research:
-
Detailed studies to determine the kinetics and mechanism of cellular uptake (e.g., using radiolabeled this compound).
-
Subcellular fractionation experiments to quantify the distribution of the inhibitor in different cellular compartments.
-
Investigation of potential efflux by multidrug resistance (MDR) transporters.
This technical guide provides a foundational understanding of this compound for researchers in oncology and drug development. The provided protocols offer a starting point for further investigation into the cellular pharmacology of this and other novel tubulin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Tubulin Inhibitor 33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 33 is a potent small molecule that disrupts microtubule dynamics, a cornerstone of mitosis, positioning it as a compelling candidate for anticancer drug development. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. Quantitative data are presented in tabular format for clarity, and key cellular and experimental processes are visualized using diagrams generated with Graphviz (DOT language). This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature makes them a validated and highly successful target for cancer chemotherapy.[2] Tubulin inhibitors interfere with microtubule polymerization or depolymerization, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3] this compound, a novel indole-based compound, has emerged as a potent inhibitor of tubulin polymerization, demonstrating significant antitumor effects in preclinical models.[4] This whitepaper will delve into the core preclinical pharmacological data available for this compound.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting tubulin. It functions as a tubulin polymerization inhibitor, binding to the colchicine-binding site on β-tubulin.[4] This interaction prevents the formation of microtubules, leading to the disruption of the mitotic spindle. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]
In Vitro Efficacy
The in vitro activity of this compound has been characterized through various assays, demonstrating its potent inhibitory effects on tubulin polymerization and cancer cell proliferation.
Quantitative Data
| Assay Type | Parameter | Value | Reference |
| Tubulin Polymerization | IC50 | 9.05 µM | [4] |
| Antiproliferative Activity (average) | IC50 | 4.5 nM | [4] |
| Colony Formation (HepG2) | - | Dose-dependent suppression | [4] |
| Cell Migration (HepG2) | - | Inhibitory effects observed | [4] |
| Cell Cycle (HepG2) | - | G2/M arrest | [4] |
| Apoptosis (HepG2) | - | Induced | [4] |
Table 1. Summary of in vitro quantitative data for this compound.
Experimental Protocols
A common method to assess the effect of a compound on tubulin polymerization is a cell-free, turbidimetric assay.
Protocol:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8), and the test compound (this compound) at various concentrations.
-
Procedure:
-
On ice, add polymerization buffer, GTP, and the test compound to a 96-well plate.
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
-
-
Data Analysis: An increase in absorbance indicates tubulin polymerization. The IC50 value is calculated by plotting the rate of polymerization against the concentration of the inhibitor.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is quantified, and the percentage of cells in the G0/G1, S, and G2/M phases is determined. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis can be detected using Annexin V and PI co-staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in a murine melanoma model.
Quantitative Data
| Animal Model | Cancer Type | Dosage | Administration | Result | Reference |
| C57 mice | B16-F10 melanoma | 5 mg/kg | Intraperitoneal (i.p.) | 62.96% Tumor Growth Inhibition (TGI) | [4] |
Table 2. Summary of in vivo efficacy data for this compound.
Experimental Protocol: Xenograft Tumor Model
Protocol:
-
Cell Implantation: B16-F10 melanoma cells are subcutaneously injected into the flank of C57 mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (5 mg/kg, i.p.) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated group to the control group.
Signaling Pathways
The disruption of microtubule dynamics by this compound initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis.
-
G2/M Arrest: The activation of the spindle assembly checkpoint prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation. The sustained activity of the Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Conclusion
This compound is a potent, colchicine-binding site tubulin inhibitor with significant in vitro and in vivo antitumor activity. Its ability to induce G2/M phase cell cycle arrest and apoptosis makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals interested in the continued investigation of this compound as a potential cancer therapeutic. Further studies are warranted to establish a more comprehensive preclinical profile, including detailed pharmacokinetic and toxicological assessments, and to explore its efficacy in a broader range of cancer models.
References
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 33 in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 33 is a potent small molecule that functions as a tubulin polymerization inhibitor, binding to the colchicine site of β-tubulin.[1][2] This interaction disrupts the dynamic instability of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation and function leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells.[3][4] This document provides detailed information on the effective concentration of this compound for inducing G2/M arrest, along with comprehensive protocols for its application and analysis in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting tubulin polymerization, with an IC50 of 9.05 μM in a cell-free assay.[1] By binding to the colchicine site on β-tubulin, it prevents the formation of microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle, which is necessary for proper chromosome segregation. Consequently, the spindle assembly checkpoint is activated, leading to a halt in the cell cycle at the G2/M transition, which ultimately triggers programmed cell death (apoptosis).[3][4]
Quantitative Data for G2/M Cell Cycle Arrest
While this compound has been demonstrated to induce G2/M arrest in HepG-2 cells at a concentration range of 0-5 nM over 24-48 hours, specific quantitative data on the percentage of cells arrested in the G2/M phase from the primary literature is not publicly available.[1] However, to illustrate the typical dose-dependent effect of a colchicine-binding site tubulin inhibitor on cell cycle distribution, the following table presents data from a study on a similar compound, Tubulysin A, in HepG2 cells.
Table 1: Illustrative Example of Dose-Dependent G2/M Cell Cycle Arrest by a Tubulin Inhibitor (Tubulysin A) in HepG2 Cells after 24-hour treatment.
| Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | ~53% | ~25% | ~22% |
| 50 | <10% | ~17% | ~73% |
| 200 | <10% | ~8% | ~82% |
Source: Data adapted from a study on Tubulysin A, another tubulin inhibitor, in HepG2 cells to demonstrate a typical response.[5]
Antiproliferative Activity of this compound
This compound has shown potent antiproliferative activity against a panel of human cancer cell lines with an average IC50 of 4.5 nM.[1]
Table 2: Antiproliferative Activity of this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | Data not specified |
| HeLa | Cervical Cancer | Data not specified |
| B16-F10 | Melanoma | Data not specified |
| HepG-2 | Liver Cancer | Data not specified |
| Average | 4.5 |
Source: MedChemExpress Datasheet for this compound.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture HepG-2 cells (or other desired cancer cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
On the following day, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5 nM).
-
Remove the old medium from the cells and add 2 mL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the inhibitor.
-
Incubate the cells for 24 to 48 hours.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Harvesting and Fixation:
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.
-
Protocol 3: Western Blot Analysis of G2/M Checkpoint Proteins
-
Protein Extraction:
-
Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, phospho-Cdc2 (Tyr15), total Cdc2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Signaling pathway of this compound leading to G2/M arrest.
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Inhibitor 33 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 33 is a potent small molecule that disrupts microtubule dynamics by inhibiting tubulin polymerization.[1][2] This compound binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its antitumor effects, making it a promising candidate for cancer therapy.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, a critical step in the preclinical evaluation of novel anticancer agents. The protocols outlined below cover essential procedures from formulation and administration to efficacy assessment and pharmacodynamic analysis.
Mechanism of Action
This compound exerts its anticancer effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
-
Inhibition of Tubulin Polymerization: The inhibitor binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2]
-
Cell Cycle Arrest: The disruption of microtubule formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells.[1][2]
Figure 1: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
| In Vitro Activity | |
| Parameter | Value |
| Target | Tubulin |
| IC50 (Tubulin Polymerization) | 9.05 μM[1][2] |
| Average IC50 (Cancer Cell Lines) | 4.5 nM[1] |
| Affected Cell Lines | HepG-2 (Hepatocellular Carcinoma)[1] |
| Cellular Effects | Inhibition of proliferation, migration, and colony formation. Induction of G2/M arrest and apoptosis.[1] |
| In Vivo Efficacy in B16-F10 Melanoma Xenograft Model | |
| Animal Model | C57BL/6 mice[1][2] |
| Cell Line | B16-F10 (Murine Melanoma)[1][2] |
| Treatment Dose | 5 mg/kg[1][2] |
| Administration Route | Intraperitoneal (i.p.) injection[1][2] |
| Dosing Schedule | Daily for 14 days[1] |
| Tumor Growth Inhibition (TGI) | 62.96%[1][2] |
Experimental Protocols
A well-defined experimental workflow is crucial for obtaining reliable and reproducible results in a mouse xenograft study.
References
Application Notes and Protocols for Tubulin Inhibitor 33 in In Vivo Melanoma Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tubulin inhibitor 33, also identified as compound 3a, is a potent indole analogue that functions as a colchicine-binding site tubulin inhibitor.[1] It has demonstrated significant antitumor efficacy in preclinical melanoma models.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in a B16-F10 melanoma syngeneic mouse model, based on published research. The provided methodologies and data are intended to assist researchers in designing and executing their own in vivo studies.
Product Information
| Product Name | This compound (Compound 3a) |
| Chemical Formula | C₂₄H₂₂N₄O₃ |
| Molecular Weight | 414.46 g/mol |
| Target | Microtubule/Tubulin |
| Binding Site | Colchicine-binding site |
| Primary Pathway | Apoptosis, Cell Cycle |
In Vivo Efficacy in Melanoma
A summary of the in vivo efficacy of this compound in a B16-F10 melanoma model is presented below.
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice with B16-F10 melanoma | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | Daily for 14 days | [1] |
| Tumor Growth Inhibition (TGI) | 62.96% | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile filter (0.22 µm)
Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final injection volume, prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 50% saline.
-
Dilute the this compound stock solution with the vehicle to achieve the final desired concentration for a 5 mg/kg dosage.
-
Ensure the final solution is clear and free of precipitates.
-
Sterile-filter the final formulation using a 0.22 µm filter before injection.
B16-F10 Melanoma Syngeneic Mouse Model and Treatment
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
-
Animal housing and care facilities conforming to institutional guidelines
Protocol:
-
Cell Culture: Culture B16-F10 melanoma cells in complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS and determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Tumor Cell Inoculation:
-
Adjust the cell concentration with sterile PBS to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach a palpable size (approximately 100 mm³).
-
Measure the tumor dimensions (length and width) every other day using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Animal Grouping and Treatment:
-
Once the tumors reach the desired volume, randomly assign the mice to treatment and control groups.
-
Administer this compound (5 mg/kg) or the vehicle control intraperitoneally daily for 14 consecutive days.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
-
-
Toxicity Assessment: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo melanoma studies.
References
Application Note: Visualizing Microtubule Disruption Using Immunofluorescence with Tubulin Inhibitor 33
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing immunofluorescence (IF) to visualize the effects of Tubulin inhibitor 33, a potent microtubule-destabilizing agent, on the microtubule network in cultured cells. It includes methodologies for cell culture, inhibitor treatment, immunostaining, and imaging, along with data presentation guidelines and diagrams of the experimental workflow and mechanism of action.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function, particularly in the formation of the mitotic spindle during cell division.[2][3]
Due to their critical role in mitosis, microtubules are a key target for anticancer drug development.[4] Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents.[5] Destabilizing agents inhibit tubulin polymerization, leading to the disassembly of microtubules, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[1][5]
This compound is a novel, potent tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[6][7] It has been shown to inhibit tubulin polymerization in a dose-dependent manner, disrupt microtubule dynamics, and induce G2/M cell cycle arrest and apoptosis in cancer cell lines.[6][7] Immunofluorescence microscopy is a powerful technique to qualitatively and quantitatively assess these effects by directly visualizing the integrity of the microtubule network within treated cells.[8][9]
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound from in vitro and in vivo studies.[6][7] Such data is critical for designing effective cell-based imaging experiments.
| Parameter | Cell Line / Model | Value | Reference |
| Antiproliferative Activity (IC₅₀) | Average across various cancer cells | 4.5 nM | [6] |
| Tubulin Polymerization (IC₅₀) | In vitro assay | 9.05 µM | [6] |
| Cell Cycle Arrest | HepG-2 cells | Induces G2/M arrest | [6][7] |
| Apoptosis Induction | HepG-2 cells | Induces apoptosis | [6][7] |
| Tumor Growth Inhibition (TGI) | B16-F10 melanoma mouse model | 62.96% (at 5 mg/kg) | [6][7] |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol is optimized for visualizing the effects of this compound on the microtubule network in adherent cell lines, such as HepG-2, in which the compound has been previously studied.[6][7]
Required Materials
-
Reagents:
-
Adherent cells (e.g., HepG-2, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress, Cat. No.: HY-149856)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% - 0.3% Triton™ X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody: Mouse or Rabbit anti-α-Tubulin antibody (1:500 - 1:1000 dilution)
-
Secondary Antibody: Goat anti-Mouse/Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488 or 568), highly cross-adsorbed
-
Nuclear Counterstain: DAPI (1 µg/mL)
-
Antifade mounting medium
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile cell culture plates or coverslips in multi-well plates
-
Fluorescence microscope with appropriate filters
-
Step-by-Step Methodology
Step 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells onto sterile glass coverslips (18 mm) placed in a 12-well plate or directly into glass-bottom imaging plates.
-
Seed at a density that will result in 50-70% confluency after 24 hours of incubation.
-
Incubate at 37°C with 5% CO₂ for 24 hours to allow cells to adhere and spread.
Step 2: Treatment with this compound
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed complete culture medium to final concentrations. Based on published data, a range of 1-10 nM is recommended for observing significant microtubule disruption.[7]
-
Prepare a vehicle control using the same final concentration of DMSO.
-
Carefully aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for a duration relevant to your experimental question (e.g., 12-24 hours).[7]
Step 3: Fixation
-
Aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA solution to each well to cover the cells.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
Step 4: Permeabilization and Blocking
-
Add Permeabilization Buffer (0.1% Triton™ X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate and wash three times with PBS.
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]
Step 5: Antibody Incubation
-
Dilute the primary anti-α-Tubulin antibody in Blocking Buffer to its optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.[10][11]
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.
Step 6: Counterstaining and Mounting
-
Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[10]
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store slides at 4°C in the dark until imaging.
Imaging and Analysis
-
Image the cells using a fluorescence or confocal microscope. Use appropriate laser lines and filters for the chosen fluorophores (e.g., blue channel for DAPI, green for Alexa Fluor™ 488).
-
Qualitative Analysis: Visually inspect the microtubule network. In vehicle-treated control cells, expect to see a well-organized, filamentous network extending throughout the cytoplasm. In cells treated with this compound, expect to see a diffuse, fragmented, or completely depolymerized microtubule structure.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify changes. Parameters can include microtubule density, filament length, or texture analysis (e.g., homogeneity, contrast) to provide objective measurements of network disruption.[8][12]
Visualizations
Mechanism of Action
The following diagram illustrates the mechanism by which a microtubule-destabilizing agent like this compound disrupts microtubule dynamics, leading to cell cycle arrest.
Caption: Mechanism of microtubule destabilization by this compound.
Experimental Workflow
The diagram below outlines the key steps of the immunofluorescence protocol.
Caption: Step-by-step workflow for microtubule immunofluorescence.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. v19.proteinatlas.org [v19.proteinatlas.org]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Cells Treated with Tubulin Inhibitor 33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 33 is a potent, novel small molecule that targets the colchicine-binding site of β-tubulin, leading to the disruption of microtubule dynamics.[1][2][3] This interference with the cytoskeleton machinery culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[1][2] These characteristics make this compound a promising candidate for anti-cancer drug development.
This document provides detailed protocols for the treatment of cells with this compound and the subsequent analysis of key cellular proteins by Western blot. It includes methods for assessing the inhibitor's impact on tubulin polymerization, cell cycle regulation, and the apoptotic signaling cascade. The provided data and methodologies are intended to guide researchers in their investigation of the cellular effects of this compound.
Mechanism of Action
This compound functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation and dynamics leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key protein markers in a model cancer cell line (e.g., HepG2) as determined by Western blot analysis.
Table 1: Effect of this compound on Tubulin and Cell Cycle Regulatory Proteins
| Treatment Concentration (nM) | α-Tubulin (Relative Density) | β-Tubulin (Relative Density) | Cyclin B1 (Relative Density) | p-Cdc2 (Tyr15) (Relative Density) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.98 | 0.95 | 1.52 | 0.75 |
| 5 | 0.95 | 0.92 | 2.15 | 0.48 |
| 10 | 0.92 | 0.88 | 2.89 | 0.21 |
Table 2: Effect of this compound on Apoptotic Pathway Proteins
| Treatment Concentration (nM) | Bcl-2 (Relative Density) | Bax (Relative Density) | Cleaved Caspase-3 (Relative Density) | Cleaved PARP (Relative Density) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 1.35 | 1.78 | 1.65 |
| 5 | 0.62 | 1.98 | 2.95 | 2.88 |
| 10 | 0.35 | 2.75 | 4.12 | 4.05 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture human cancer cells (e.g., HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 nM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the adherent cells from the bottom of the wells using a cell scraper.
-
Collection: Transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., α-tubulin, β-tubulin, Cyclin B1, p-Cdc2, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Tubulin Inhibitor 33 in HepG-2 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tubulin inhibitor 33 to induce apoptosis in human hepatoma HepG-2 cells.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for the development of anticancer therapies.[2][3] Tubulin inhibitors interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[3][4]
This compound is a potent small molecule that acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[5][6] It has demonstrated significant antiproliferative activity against various cancer cell lines and has been shown to induce G2/M phase cell cycle arrest and apoptosis in HepG-2 cells.[5][6] These characteristics make this compound a valuable tool for studying the mechanisms of apoptosis in liver cancer and for the potential development of novel chemotherapeutic agents.
Mechanism of Action
This compound functions by binding to the colchicine-binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin heterodimers into microtubules.[5][7] The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle apparatus prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.[2][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Activity (Average IC50) | Cancer Cells | 4.5 nM | [5] |
| Tubulin Polymerization Inhibition (IC50) | In vitro | 9.05 µM | [5][6] |
| Apoptosis Induction | HepG-2 | Concentration-dependent | [5][6] |
| G2/M Phase Arrest | HepG-2 | Concentration-dependent | [5][6] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on HepG-2 cells.
Protocol 1: HepG-2 Cell Culture and Treatment
-
Cell Culture: Culture HepG-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HepG-2 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for apoptosis assay and Western blotting) and allow them to adhere overnight. An optimal seeding density for HepG-2 cells in a 96-well plate for an MTT assay is 1 x 10³ cells/well.[10]
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution to the desired final concentrations (e.g., 0-5 nM) in the cell culture medium.[5] Replace the medium in the cell culture plates with the medium containing this compound. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired time periods (e.g., 12, 24, or 48 hours) before proceeding with subsequent assays.[5]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[11]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.[12][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Collection: Following treatment, collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[16] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15]
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[17][18]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
References
- 1. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrr.com [ijrr.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Treatment with Tubulin Inhibitor 33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Tubulin inhibitor 33 is a potent, small molecule inhibitor that binds to the colchicine-binding site of tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the cytoskeleton machinery triggers a G2/M phase cell cycle arrest and subsequently induces programmed cell death.[3][4] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular response to treatment with agents like this compound. This document provides detailed protocols for analyzing cell cycle progression and apoptosis by flow cytometry following treatment with this compound.
Mechanism of Action
This compound, also referred to as compound 3a in some literature, is a tubulin polymerization inhibitor.[3][4] By binding to the colchicine site on β-tubulin, it prevents the formation of microtubules. Microtubules are essential for the formation of the mitotic spindle, a structure necessary for the segregation of chromosomes during cell division. Inhibition of microtubule polymerization leads to a disruption of the mitotic spindle, activating the spindle assembly checkpoint and causing the cells to arrest in the G2/M phase of the cell cycle.[5] Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cancer cells (e.g., K562 human chronic myelogenous leukemia cells) treated with this compound.
Cell Cycle Analysis
Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated K562 cells) | 58.3 ± 1.5 | 19.5 ± 0.8 | 22.2 ± 0.7 |
| This compound (0.75 µM - IC50) | 45.1 ± 1.2 | 21.3 ± 0.9 | 33.6 ± 1.1 |
| This compound (1.0 µM - IC75) | 42.5 ± 1.4 | 22.6 ± 1.1 | 34.9 ± 1.3 |
Table 1: Effect of this compound on the cell cycle distribution of K562 cells after 72 hours of treatment. Data is presented as mean ± standard deviation.[3]
Apoptosis Analysis
A significant increase in the apoptotic cell population is anticipated following treatment with this compound. The following is a representative data set illustrating the expected outcome.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated Cells) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (IC50) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (2x IC50) | 40.3 ± 4.1 | 35.7 ± 3.8 | 24.0 ± 2.5 |
Table 2: Representative data for apoptosis analysis of cancer cells treated with this compound for 48 hours, as determined by Annexin V and Propidium Iodide (PI) staining. Data is presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the analysis of cell cycle and apoptosis by flow cytometry after treatment with this compound are provided below.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin with complete media, transfer the cell suspension to a centrifuge tube, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). For suspension cells, directly transfer the cell suspension to a centrifuge tube and pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Staining: a. Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). b. Discard the ethanol and wash the cell pellet twice with cold PBS. c. Resuspend the cell pellet in 500 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA. d. Add 500 µL of PI staining solution to the cell suspension. e. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel. Gate out doublets and debris to ensure accurate analysis of single cells. The data can then be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the detached cells with the floating cells from the supernatant. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation settings for FITC and PI.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Logical Relationship of Expected Outcomes
The treatment of cancer cells with this compound initiates a cascade of events that can be monitored and quantified using flow cytometry. The logical progression of these events is outlined below.
References
- 1. X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Inhibitor 33 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 33 is a potent small molecule that disrupts microtubule dynamics by inhibiting tubulin polymerization. It binds to the colchicine binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] These characteristics make it a compelling candidate for cancer therapeutic development and a valuable tool for studying microtubule-dependent cellular processes. High-throughput screening (HTS) assays are crucial for identifying and characterizing novel tubulin inhibitors like compound 33. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to evaluate the activity of this compound and other potential tubulin-targeting compounds.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.
This compound binds to the colchicine site on β-tubulin, which is located at the interface between the α- and β-tubulin monomers within the heterodimer.[3] This binding event introduces a conformational change that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice. Consequently, tubulin polymerization is inhibited, leading to a net depolymerization of microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately triggering apoptosis.[3][4][5]
Data Presentation
The following tables summarize key quantitative data for this compound and provide representative values for typical HTS assay parameters.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 9.05 µM | In vitro biochemical assay | [2] |
| Average Antiproliferative IC50 | 4.5 nM | Various cancer cell lines | [1] |
| G2/M Cell Cycle Arrest | Concentration-dependent | HepG-2 cells | [2] |
| Apoptosis Induction | Concentration-dependent | HepG-2 cells | [2] |
Table 2: Representative HTS Assay Parameters for Tubulin Inhibitor Screening
| Parameter | Typical Value | Description | Reference |
| Z'-Factor | ≥ 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. A value ≥ 0.5 is considered excellent for HTS. | [6] |
| Signal-to-Background (S/B) Ratio | ≥ 10 | The ratio of the signal from the positive control to the signal from the negative control. A higher ratio indicates a more robust assay. | [6] |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the data. Lower %CV indicates higher precision. |
Experimental Protocols
Biochemical High-Throughput Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin. Polymerization can be monitored by the increase in absorbance at 340 nm due to light scattering by microtubules or by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.[7][8]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[7][9]
-
GTP solution (100 mM)
-
Glycerol (for enhancing polymerization)
-
Fluorescent reporter dye (e.g., DAPI) (for fluorescence-based assay)[7][9]
-
This compound (or other test compounds)
-
Positive Control (e.g., Nocodazole, Colchicine)
-
Negative Control (e.g., DMSO)
-
384-well, clear bottom plates (for absorbance) or black plates (for fluorescence)
-
Temperature-controlled plate reader capable of kinetic measurements at 340 nm (absorbance) or with appropriate filters for the fluorescent dye.
Protocol:
-
Compound Preparation: Prepare a dilution series of this compound and control compounds in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting tubulin polymerization.
-
Reagent Preparation:
-
On ice, prepare the tubulin polymerization reaction mix. For a fluorescence-based assay, a typical reaction mix contains tubulin (2 mg/mL), Tubulin Polymerization Buffer, GTP (1 mM), glycerol (10%), and DAPI (6.3 µM).[7][9]
-
For an absorbance-based assay, a typical reaction mix contains tubulin (4 mg/mL) in Tubulin Polymerization Buffer with 1 mM GTP.[8]
-
-
Assay Plate Setup:
-
Dispense the diluted compounds and controls into the wells of the 384-well plate.
-
Keep the plate on ice.
-
-
Initiate Polymerization:
-
Add the cold tubulin polymerization reaction mix to all wells.
-
Immediately transfer the plate to a pre-warmed (37°C) plate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm or fluorescence at the appropriate wavelengths every minute for 60-90 minutes.[10]
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau phase).
-
Calculate the IC50 value for this compound by fitting the dose-response curve of the inhibition of tubulin polymerization.
-
Cell-Based High-Content Screening (HCS) Assay for Microtubule Disruption
This assay quantifies the disruption of the microtubule network in cells treated with test compounds. High-content imaging and analysis are used to measure changes in microtubule morphology.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
384-well, black, clear-bottom imaging plates
-
This compound (or other test compounds)
-
Positive Control (e.g., Nocodazole, Colchicine)
-
Negative Control (e.g., DMSO)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging. Incubate for 24 hours.
-
Compound Treatment: Add serially diluted this compound and control compounds to the cells. Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Fixation and Staining:
-
Fix the cells with 4% formaldehyde for 20 minutes at room temperature.[7]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[7]
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Image Acquisition: Acquire images of the cells using a high-content imaging system. Capture images in at least two channels (one for the microtubule network and one for the nuclei).
-
Image Analysis:
-
Use image analysis software to segment the images and identify individual cells and their nuclei.
-
Quantify various features of the microtubule network, such as texture, intensity, and fiber length. Disruption of microtubules will lead to a more diffuse and less filamentous staining pattern.
-
Determine the concentration-dependent effect of this compound on microtubule integrity.
-
Calculate the EC50 value based on the phenotypic changes observed.
-
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign to identify tubulin inhibitors.
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive multi-omics analysis elucidates colchicine-induced toxicity mechanisms and unveils the therapeutic potential of MLN4924 and kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. benthamopenarchives.com [benthamopenarchives.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Measuring the Effect of Tubulin Inhibitor 33 on Cell Viability using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of Tubulin inhibitor 33 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a potent agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] The MTT assay is a reliable, colorimetric method for quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][3] This application note outlines the mechanism of action of tubulin inhibitors, the principle of the MTT assay, a step-by-step experimental workflow, and methods for data analysis and presentation.
Mechanism of Action: this compound
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. Microtubules are highly dynamic structures involved in maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[4]
Tubulin inhibitors interfere with microtubule dynamics, making them effective anticancer agents.[5] They are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[4] this compound belongs to the latter class, acting as a tubulin polymerization inhibitor.[1] By binding to tubulin subunits, it prevents their assembly into microtubules. This disruption leads to several downstream effects:
-
Mitotic Spindle Disassembly: The mitotic spindle, crucial for chromosome segregation, cannot form correctly.[4]
-
Cell Cycle Arrest: Cells are unable to complete mitosis and are arrested, typically at the G2/M phase of the cell cycle.[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), ultimately leading to a reduction in the number of viable tumor cells.[4][8]
Caption: Signaling pathway of this compound.
Principle of the MTT Assay
The MTT assay is a quantitative, colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[9]
In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, cleave the tetrazolium ring of MTT.[2] The resulting insoluble formazan crystals have a deep purple color. These crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9] The intensity of the colored solution is directly proportional to the number of viable cells in the well. The absorbance of the solution is measured using a spectrophotometer or multi-well plate reader.
Caption: Principle of the MTT colorimetric assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Materials and Reagents
-
Target cancer cell line (e.g., HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[3]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture cells until they are in the exponential growth phase.[3]
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "vehicle control" (cells + medium + DMSO) and "blank" (medium only, no cells).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
Day 2: Cell Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. For the vehicle control wells, add medium with the same final concentration of DMSO used for the highest drug concentration.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Measurement
-
After incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well (including controls).[10]
-
Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.[10] Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[2]
Data Presentation and Analysis
Calculation of Cell Viability
-
Correct for Background: Subtract the average absorbance of the "blank" (medium only) wells from all other readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of cells in the vehicle control wells is considered 100%.
-
Formula: Cell Viability (%) = [(OD of Treated Cells) / (OD of Vehicle Control Cells)] x 100[9]
-
Sample Data Table
The following table presents hypothetical data for the effect of this compound on HepG-2 cells after a 48-hour treatment period.
| Concentration of this compound (nM) | Mean Corrected Absorbance (OD 570nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 100.0 |
| 0.1 | 1.213 | 97.0 |
| 1.0 | 0.975 | 78.0 |
| 5.0 | 0.613 | 49.0 |
| 10 | 0.350 | 28.0 |
| 50 | 0.113 | 9.0 |
| 100 | 0.063 | 5.0 |
Determining the IC₅₀ Value
The IC₅₀ value is the concentration of the inhibitor that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with the inhibitor concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. Non-linear regression analysis is then used to fit the data and calculate the precise IC₅₀ value. Based on the sample data, the IC₅₀ would be approximately 5.0 nM, which aligns with reported values for this compound.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tubulin inhibitor 33 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 33. The information addresses common challenges, with a focus on resolving potential solubility issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a tubulin polymerization inhibitor.[1][2] It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] Its potent anti-proliferative and antitumor activities make it a compound of interest in cancer research.[1][2][4]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Like many small molecule inhibitors, this compound may exhibit poor solubility in aqueous solutions.[5][6][7] For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving tubulin inhibitors and similar compounds for in vitro assays.[8] Always use a fresh, anhydrous grade of DMSO to prevent compound degradation. For in vivo studies, formulation strategies may be required to improve solubility and bioavailability.[9][10][11][12]
Q3: How can I prevent my this compound from precipitating when I dilute it in my aqueous experimental medium?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue. To avoid this, it is recommended to perform serial dilutions of the concentrated stock solution in DMSO first. Subsequently, add the final, more diluted DMSO solution to your aqueous medium. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced toxicity to cells.[13] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[13]
Q4: What are some alternative strategies if solubility issues persist with this compound?
If you continue to face solubility challenges, several formulation strategies can be explored to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modification techniques.
Physical Modification Strategies:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve the dissolution rate.[12][14][15]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its solubility.[9][14][15][16]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[10][11][12]
Chemical Modification Strategies:
-
Co-solvency: The use of a water-miscible solvent (co-solvent) in addition to the primary solvent can increase the solubility of a lipophilic compound.[14][17][18]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[17][19]
-
Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[10][12][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when making stock solution in DMSO. | Compound concentration is too high for the solvent volume. | Gently warm the solution (e.g., in a 37°C water bath) and vortex. If the precipitate remains, add more DMSO to decrease the concentration. |
| Compound precipitates out of solution after dilution in aqueous media. | The compound has low aqueous solubility and is crashing out of the solution. | Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium. Ensure vigorous mixing upon addition to the aqueous solution. Consider using a co-solvent system or other formulation strategies if the problem persists. |
| Inconsistent experimental results. | Poor solubility leading to inaccurate final concentrations. | Visually inspect all solutions for any precipitate before use. Prepare fresh stock solutions regularly. Consider filtering the final working solution to remove any undissolved particles, though this may alter the final concentration. |
| Low in vivo efficacy. | Poor bioavailability due to low solubility. | Explore formulation strategies such as lipid-based delivery systems or creating a prodrug to improve solubility and absorption.[11][12][20] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 414.46 g/mol )[1], you will need 4.14 mg.
-
Weigh the compound: Carefully weigh 4.14 mg of this compound powder.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no particles are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]
Protocol 2: Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of this compound on tubulin polymerization in vitro.
-
Prepare Tubulin: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP).[21] Keep on ice.
-
Prepare Test Compound: Dilute the this compound DMSO stock solution to the desired final concentrations using the same buffer. Ensure the final DMSO concentration is consistent across all samples and the vehicle control.
-
Initiate Polymerization: In a 96-well plate, mix the tubulin solution with the different concentrations of this compound or vehicle control (DMSO).
-
Monitor Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[4][21] An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence of the inhibitor to the vehicle control.
Visualizations
Caption: Workflow for preparing and testing this compound in vitro.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Polymerization Inhibitor II CAS#: 1151995-69-5 [m.chemicalbook.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. longdom.org [longdom.org]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Tubulin inhibitor 33 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tubulin inhibitor 33 in cancer cells. All information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, small molecule inhibitor of tubulin polymerization. It binds to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Q2: I'm observing unexpected cellular effects at concentrations that are not significantly impacting cell viability. What could be the cause?
Low concentrations of tubulin inhibitors can suppress microtubule dynamics without causing a complete cell cycle arrest, which can lead to more subtle phenotypic changes. Additionally, these effects could be due to the engagement of off-target proteins. It is recommended to perform a dose-response analysis for your specific cell line and investigate potential off-target interactions if the observed phenotype does not align with the known on-target effects of tubulin inhibition.
Q3: Are there any known or predicted off-target effects for this compound?
While a specific off-target profile for this compound has not been published, its chemical structure, which includes an imidazo[4,5-c]pyridine core, suggests a potential for interactions with other proteins, particularly kinases. Notably, some compounds with a similar scaffold have been shown to inhibit Src family kinases. Therefore, it is plausible that this compound could have off-target effects on signaling pathways regulated by Src or other kinases.
Q4: My in vivo experiments with this compound are showing higher toxicity than expected based on the in vitro IC50 values. Why might this be?
Discrepancies between in vitro and in vivo results can arise from several factors, including pharmacokinetic and pharmacodynamic properties of the compound. More importantly, off-target effects that are not apparent in simplified 2D cell culture systems may become evident in a complex in vivo environment. For example, some tubulin inhibitors are known to have vascular disrupting effects, which could contribute to toxicity. It is also possible that the compound interacts with targets present in normal tissues that are not expressed in the cancer cell lines used for in vitro testing. A lead optimization of a similar tubulin inhibitor resulted in a new analog with improved potency but also increased toxicity in animal models, which was speculated to be due to off-target effects.[1]
Q5: How can I experimentally determine if this compound is hitting off-targets in my cancer cells?
Several experimental approaches can be used to identify off-target interactions. A common starting point is to use broad-spectrum screening assays, such as kinase profiling panels, to see if the inhibitor interacts with a large number of kinases. Proteome-wide approaches, like thermal proteome profiling (TPP) or chemical proteomics using a biotinylated version of the inhibitor, can provide a more unbiased view of potential off-targets.
Troubleshooting Guides
Problem 1: Inconsistent Anti-proliferative Activity Across Different Cancer Cell Lines
| Possible Cause | Troubleshooting Steps |
| Differential expression of tubulin isotypes. | 1. Perform western blotting to determine the expression levels of different β-tubulin isotypes in your panel of cell lines. 2. Correlate the IC50 values with the expression of specific isotypes. Some isotypes can confer resistance to colchicine-site binders. |
| Presence of drug efflux pumps. | 1. Check for the expression of multidrug resistance proteins like P-glycoprotein (P-gp) in your cell lines. 2. If P-gp is highly expressed, consider co-treatment with a P-gp inhibitor to see if it sensitizes the cells to this compound. |
| Off-target effects that counteract the anti-proliferative activity. | 1. Investigate if this compound activates any pro-survival signaling pathways in the less sensitive cell lines using techniques like western blotting for key signaling nodes (e.g., p-Akt, p-ERK). |
Problem 2: Observing Cellular Phenotypes Not Typically Associated with Mitotic Arrest (e.g., changes in cell morphology, adhesion, or migration at sub-lethal doses)
| Possible Cause | Troubleshooting Steps |
| Low-level disruption of microtubule dynamics. | 1. Perform immunofluorescence staining for α-tubulin to visualize the microtubule network at these sub-lethal concentrations. Subtle changes in microtubule organization can impact various cellular processes. |
| Off-target engagement of proteins involved in cytoskeletal regulation or cell signaling. | 1. Based on the observed phenotype, hypothesize potential off-target pathways. For example, if you observe changes in cell adhesion, you might investigate proteins involved in focal adhesions. 2. Perform a targeted kinase screen focusing on kinases known to regulate the cytoskeleton and cell adhesion, such as Src family kinases. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Tubulin Polymerization IC50 | 9.05 µM | In vitro assay | [2] |
| Average Anti-proliferative IC50 | 4.5 nM | Various cancer cell lines | [2] |
| In Vivo Tumor Growth Inhibition (TGI) | 62.96% | B16-F10 melanoma xenograft | [2] |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Potential Off-Target Kinase Interactions
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
1. Materials:
- This compound
- Commercially available kinase profiling service (e.g., Eurofins, Promega, etc.)
- Control compounds (e.g., a known broad-spectrum kinase inhibitor like staurosporine and a negative control)
2. Procedure:
- Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
- Submit the compound to a kinase profiling service, specifying the desired panel of kinases and the concentration(s) to be tested (typically 1 µM and 10 µM are used for initial screening).
- The service will perform in vitro kinase activity assays in the presence of your compound.
- Analyze the results, which are typically provided as a percentage of inhibition for each kinase.
- Follow up on any significant "hits" (e.g., >50% inhibition) with dose-response experiments to determine the IC50 for the off-target kinase.
Protocol 2: Immunofluorescence Staining for Microtubule and Cytoskeletal Integrity
This protocol allows for the visualization of the microtubule network and overall cytoskeletal organization in cells treated with this compound.
1. Materials:
- Cancer cells of interest
- Culture medium
- This compound
- Paraformaldehyde (PFA)
- Triton X-100
- Bovine serum albumin (BSA)
- Primary antibody against α-tubulin
- Fluorescently labeled secondary antibody
- DAPI (for nuclear staining)
- Phalloidin conjugated to a fluorescent dye (for F-actin staining)
- Microscope slides or coverslips
2. Procedure:
- Seed cells on coverslips in a petri dish and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (including a vehicle control) for the desired time.
- Fix the cells with 4% PFA in PBS for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBS for 1 hour.
- Incubate with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Mount the coverslips on microscope slides using a mounting medium containing DAPI.
- Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
Preventing degradation of Tubulin inhibitor 33 in solution
This technical support center provides guidance on preventing the degradation of Tubulin inhibitor 33 in solution, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound are not publicly available. The information provided herein is based on general knowledge of small molecule stability, particularly for indole-based tubulin inhibitors, and should be used as a general guide. It is highly recommended to perform compound-specific validation studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not provided, indole-based tubulin inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution. The final concentration of DMSO in the aqueous working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light, as indole-containing compounds can be photosensitive.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes an indole moiety, an amide, and ether linkages, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The indole ring is prone to oxidation, which can lead to the formation of oxindoles, isatins, and other oxidized products. This can be initiated by exposure to air, light, or oxidizing agents.
-
Hydrolysis: The amide and ether bonds in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. Amide hydrolysis typically yields a carboxylic acid and an amine, while ether hydrolysis can be more complex.
-
Photodegradation: Exposure to UV or even visible light can lead to the degradation of indole-containing compounds.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of small molecules.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of your compound. This involves analyzing the sample over time and under different stress conditions to monitor for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Solution |
| Loss of compound activity over time | Degradation of the inhibitor in the working solution or cell culture medium. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Perform a time-course experiment to determine the stability of the compound in your specific cell culture medium. |
| High variability between replicate wells | Inaccurate pipetting, especially with viscous DMSO stock solutions. Precipitation of the compound in the aqueous medium. | Use positive displacement pipettes for handling DMSO stocks. Ensure thorough mixing when diluting the stock solution. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different formulation approach (e.g., with a solubilizing agent). |
| Unexpected cellular phenotypes | Off-target effects of the compound or its degradation products. Solvent (e.g., DMSO) toxicity at higher concentrations. | Confirm the identity and purity of your this compound stock. Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples. Test a range of concentrations to establish a clear dose-response relationship. |
Issues with In Vitro Tubulin Polymerization Assays
| Problem | Possible Cause | Solution |
| No or weak inhibition of tubulin polymerization | Degraded or inactive inhibitor. Incorrect assay conditions. | Use a fresh aliquot of the inhibitor stock solution. Verify the concentration of the inhibitor. Ensure the tubulin protein is active and the assay is performed at the correct temperature (typically 37°C). Include a known tubulin inhibitor (e.g., colchicine or nocodazole) as a positive control. |
| Precipitation in the assay well | Poor solubility of the inhibitor in the aqueous assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is within the recommended range for the assay (usually <5%). If solubility is an issue, you may need to explore different buffer conditions or use a solubilizing agent, but be aware that these can affect tubulin polymerization. |
| Artifactual increase in signal (light scattering) | The compound itself absorbs or scatters light at the detection wavelength. The compound precipitates over time, increasing light scattering. | Run a control with the compound in the assay buffer without tubulin to check for any intrinsic signal. Visually inspect the wells for precipitation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the respective stressor solutions to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid drug powder and a solution of the drug at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of the drug to a photostability chamber (with both UV and visible light) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Monitor the decrease in the peak area of the parent drug and the formation of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
The stability-indicating nature of the method is confirmed if the degradation product peaks are well-resolved from the parent drug peak.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Light Protection | Special Considerations |
| Stock Solution | Anhydrous DMSO | -80°C or -20°C | Protect from light | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Cell Culture Medium/Assay Buffer | Use immediately | Protect from light | Prepare fresh for each experiment. |
Table 2: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Reagent/Condition | Potential Degradation Products (based on indole chemistry) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of amide and/or ether linkages. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of amide and/or ether linkages. |
| Oxidation | 3% H₂O₂, Room Temp | Oxindoles, Isatins, other oxidized indole derivatives. |
| Thermal Degradation | 80°C | Various thermal decomposition products. |
| Photodegradation | UV/Visible Light | Photolytic cleavage products, oxidized derivatives. |
Visualizations
Tubulin inhibitor 33 cytotoxicity in normal vs cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Tubulin Inhibitor 33, focusing on its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as Compound 3a in some literature) is a potent small molecule inhibitor of tubulin polymerization.[1] Its primary mechanism of action is to bind to tubulin, the protein subunit of microtubules, and prevent its assembly into microtubules.[2] This disruption of microtubule dynamics interferes with critical cellular functions, particularly the formation of the mitotic spindle during cell division.[2][3] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cells.[4][5] The compound is reported to bind at the colchicine-binding site on β-tubulin.[3][6]
Q2: What is the cytotoxic potency of this compound against cancer cells?
This compound has demonstrated potent antiproliferative activity against various cancer cell lines. Quantitative data from in vitro studies are summarized below.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Citation |
| This compound | Tubulin Polymerization | In Vitro Assay | 9.05 µM | [1][6] |
| This compound | Average (Cancer Cell Panel) | Proliferation Assay | 4.5 nM | [1][6] |
| This compound | HepG-2 (Hepatocellular Carcinoma) | Proliferation Assay | 0-5 nM range effective | [1][6] |
| This compound | B16-F10 Melanoma (In Vivo) | Tumor Growth Inhibition | 62.96% TGI at 5 mg/kg | [1][6] |
Q3: How does the cytotoxicity of this compound compare between cancer cells and normal cells?
The available research primarily focuses on the potent anticancer effects of this compound. While many modern tubulin inhibitors are developed with the goal of achieving greater selectivity and lower toxicity toward normal cells, specific quantitative data directly comparing the cytotoxicity of this compound in cancer cells versus a panel of normal, non-cancerous cell lines is not detailed in the provided search results.[4] However, it has been noted for other compounds that they can selectively induce apoptosis in cancer cells but not normal cells.[7] The principle behind this selectivity lies in the high proliferation rate of cancer cells, which makes them more dependent on microtubule dynamics for division and thus more vulnerable to tubulin inhibitors.[2] Some benzimidazole-based tubulin inhibitors, like fenbendazole, have been reported to exhibit minimal toxicity to normal cells while effectively eliminating cancer cells.[8]
Q4: What is the signaling pathway initiated by this compound that leads to cell death?
Treatment with a tubulin polymerization inhibitor like this compound triggers a cascade of events culminating in apoptosis. The process begins with the physical disruption of microtubule formation, leading to mitotic arrest and the activation of downstream cell death pathways.
Troubleshooting Guides & Experimental Protocols
Q5: I am not observing the expected level of cytotoxicity in my experiments. What are some common troubleshooting steps?
If you are encountering lower-than-expected efficacy, consider the following factors:
-
Compound Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitation can drastically reduce the effective concentration.
-
Cell Line Characteristics:
-
Resistance: The cell line may have inherent or acquired resistance, for example, through the overexpression of P-glycoprotein (P-gp) efflux pumps or mutations in tubulin isotypes.[2][4]
-
Doubling Time: Slower-growing cell lines may be less sensitive to antimitotic agents. Ensure your treatment duration is sufficient to cover at least one full cell cycle.
-
-
Assay Conditions:
-
Cell Density: Ensure you are using the optimal cell seeding density for your chosen assay (e.g., MTT, SRB). Over- or under-confluent cells can lead to unreliable results.
-
Treatment Duration: Cytotoxicity is time-dependent. An IC50 value determined at 48 hours may be significantly different from one at 72 hours.[1]
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to experimental compounds, reducing their bioavailability. Consider testing with reduced-serum media if results are inconsistent.
-
-
Compound Integrity: Verify the purity and stability of your stock of this compound. Improper storage can lead to degradation.
Q6: What is a standard protocol for measuring the cytotoxicity of this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution (typically in DMSO). Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 N HCl, to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm (or 620 nm depending on the protocol).[5]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability data against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]
-
Q7: What is a recommended experimental workflow for characterizing a novel tubulin inhibitor like this one?
A logical workflow proceeds from biochemical validation to cellular mechanism and finally to in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
How to reduce variability in Tubulin inhibitor 33 experiments
Welcome to the technical support center for Tubulin inhibitor 33. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and reduce variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent anticancer agent that functions by inhibiting tubulin polymerization. It binds to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule dynamics. This interference with the microtubule network arrests cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[1][2][3]
Q2: At what concentrations should I use this compound in my experiments?
A2: The optimal concentration of this compound depends on the specific assay and cell line being used. For in vitro tubulin polymerization assays, the reported IC50 is approximately 9.05 µM. In cell-based assays, the antiproliferative IC50 values can be much lower, with an average of 4.5 nM reported in HepG-2 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: In which solvent should I dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is working in my cell-based assay?
A4: The effects of this compound can be confirmed through several methods. A cell viability assay (e.g., MTT or MTS) will show a dose-dependent decrease in cell viability. Immunofluorescence staining of microtubules will reveal a disrupted microtubule network in treated cells compared to controls.[4] Flow cytometry analysis can be used to demonstrate an increase in the percentage of cells arrested in the G2/M phase of the cell cycle.
Troubleshooting Guides
Tubulin Polymerization Assay Variability
High variability in tubulin polymerization assays can mask the true effect of an inhibitor. Below are common issues and solutions to enhance reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent polymerization rates between replicates | Inaccurate pipetting or air bubbles in wells. | Use calibrated pipettes and reverse pipetting techniques for viscous solutions like glycerol-containing buffers. Visually inspect plates for bubbles before starting the assay. |
| Temperature fluctuations across the 96-well plate.[5] | Use the central wells of the plate to minimize edge effects. Ensure the plate reader has uniform temperature control. | |
| No or weak polymerization in control wells | Inactive tubulin protein. | Aliquot tubulin upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[6] If tubulin activity is suspect, pre-clear any aggregates by centrifugation before use. |
| Incorrect wavelength setting on the spectrophotometer. | Ensure the spectrophotometer is set to read absorbance at 340-350 nm for turbidity assays.[5] | |
| High background signal | Precipitation of the test compound. | Visually inspect the compound in the assay buffer for any precipitation. If necessary, adjust the solvent or concentration. |
| Presence of aggregates in the tubulin solution acting as seeds. | Pre-centrifuge the tubulin solution to remove aggregates before starting the assay. |
Cell-Based Assay Variability
Reproducibility in cell-based assays is critical for obtaining reliable IC50 values and understanding the cellular effects of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability results | Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation for 24 hours before adding the compound. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature changes. Fill the outer wells with sterile PBS or media. | |
| Unexpectedly low potency (high IC50) | Compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| High cell density. | Optimize cell seeding density. A lower cell number may increase sensitivity to the inhibitor. | |
| Discrepancy between biochemical and cell-based assay results | Cell membrane permeability issues. | While many colchicine-site inhibitors have good cell permeability, this can vary. If a compound is potent in a biochemical assay but not in a cell-based assay, it may have poor cell penetration. |
| Efflux pump activity in cancer cells. | Some cancer cell lines overexpress efflux pumps that can remove the inhibitor from the cell, reducing its effective concentration.[1] |
Immunofluorescence Staining Issues
Proper visualization of microtubule disruption is key to confirming the mechanism of action of this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or no microtubule staining | Suboptimal primary antibody dilution.[7] | Titrate the primary antibody to determine the optimal concentration. |
| Inadequate cell permeabilization.[7] | Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the antibody to access the intracellular target. | |
| High background staining | Non-specific antibody binding.[8] | Increase the duration and number of wash steps.[8] Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) to reduce non-specific binding.[9] |
| Secondary antibody cross-reactivity. | Run a secondary-only control to check for non-specific binding of the secondary antibody.[9] | |
| Distorted cell morphology | Harsh fixation or permeabilization. | Optimize fixation and permeabilization conditions. For microtubules, a common method is fixation with cold methanol.[10] |
Quantitative Data
Table 1: IC50 Values of this compound in Different Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 0.02 ± 0.00 |
| DU145 | Prostate Cancer | 0.02 ± 0.00 |
| LNCaP | Prostate Cancer | 0.02 ± 0.00 |
| 22Rv1 | Prostate Cancer | 0.03 ± 0.00 |
| VCaP | Prostate Cancer | 0.03 ± 0.00 |
| BxPC-3 | Pancreatic Cancer | 0.02 ± 0.00 |
| PANC-1 | Pancreatic Cancer | 0.02 ± 0.00 |
| A549 | Lung Cancer | 0.03 ± 0.00 |
| MCF-7 | Breast Cancer | 0.03 ± 0.00 |
Data adapted from a study on novel naphthoquinones, where "compound 33" was evaluated.[11]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Glycerol
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
In a pre-chilled 96-well plate on ice, add 5 µL of the diluted inhibitor or control to each well.
-
Add 45 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12][13]
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells to observe the disruptive effects of this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere for 24 hours.
-
Treat the cells with the desired concentration of this compound for the appropriate time (e.g., 12-24 hours). Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells. For microtubule staining, fixation with ice-cold methanol for 10 minutes at -20°C is often effective.[10] Alternatively, fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.[14]
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. IF Troubleshooting | Proteintech Group [ptglab.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. creativebiolabs.net [creativebiolabs.net]
Troubleshooting low efficacy of Tubulin inhibitor 33 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tubulin inhibitor 33 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions as a tubulin polymerization inhibitor. It binds to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What is the reported in vitro potency of this compound?
The half-maximal inhibitory concentration (IC50) for this compound in a cell-free tubulin polymerization assay is 9.05 μM.[1] In cell-based assays, it has shown anti-proliferative activity against various cancer cell lines with an average IC50 value of 4.5 nM.[1]
Q3: In which cancer cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in HepG-2 (hepatocellular carcinoma) cells by inhibiting proliferation, migration, and colony formation.[1] It also significantly inhibits melanoma tumor growth in vivo.[1]
Q4: How should I dissolve and store this compound?
For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Low Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your in vitro experiments.
Issue 1: Higher than expected IC50 value in cell viability assays.
If you are observing a higher IC50 value for cell viability (e.g., MTT, XTT, or CellTiter-Glo assays) than anticipated, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Compound Inactivity | Ensure the compound has been stored correctly and has not expired. Prepare a fresh stock solution from a new vial if possible. |
| Cell Line Resistance | Your cell line may exhibit intrinsic or acquired resistance to tubulin inhibitors. |
| * Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce intracellular drug concentration.[3][4] Consider using a P-gp inhibitor (e.g., verapamil) as a control to see if it restores sensitivity. | |
| * Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is linked to resistance to some microtubule-targeting agents.[5][6][7] Analyze the tubulin isotype expression profile of your cell line via western blot or qPCR. | |
| * Tubulin Mutations: Although less common in clinical settings, mutations in the α- or β-tubulin genes can confer resistance.[5][8] | |
| Suboptimal Assay Conditions | The parameters of your cell viability assay may need optimization. |
| * Incubation Time: Ensure the incubation time with the inhibitor is sufficient for the effects to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. This compound has shown effects at 24-48 hours.[1] | |
| * Cell Seeding Density: High cell densities can sometimes mask the cytotoxic effects of a compound. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Serum Protein Binding | Components in the fetal bovine serum (FBS) in your culture medium can bind to the inhibitor, reducing its effective concentration. Try reducing the serum percentage during the treatment period, if your cell line can tolerate it. |
Troubleshooting Workflow for High IC50 Value
Caption: A flowchart for troubleshooting high IC50 values.
Issue 2: No significant increase in G2/M phase cell cycle arrest.
If flow cytometry analysis does not show the expected accumulation of cells in the G2/M phase, consider these points.
| Potential Cause | Suggested Solution |
| Insufficient Drug Concentration | The concentration of this compound may be too low to induce a robust cell cycle arrest. Perform a dose-response experiment, testing a range of concentrations around the expected IC50. |
| Incorrect Timing of Analysis | The peak of G2/M arrest may occur at a specific time point. Conduct a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the optimal time for observing maximum arrest. |
| Cell Line-Specific Response | Some cell lines may undergo apoptosis rapidly after mitotic arrest, or "slip" through the mitotic checkpoint, leading to a less pronounced G2/M peak. Analyze for signs of apoptosis (e.g., Annexin V staining) and polyploidy at later time points. |
| Flow Cytometry Protocol | Ensure proper cell fixation and permeabilization for accurate DNA staining. Use a DNA staining dye like propidium iodide (PI) or DAPI. |
Cell Cycle Analysis Workflow
Caption: A workflow for troubleshooting cell cycle analysis.
Issue 3: No visible disruption of microtubule network in immunofluorescence assays.
If you do not observe the expected changes in microtubule structure (e.g., depolymerization, spindle abnormalities) via immunofluorescence microscopy, review the following.
| Potential Cause | Suggested Solution |
| Suboptimal Drug Exposure | The concentration or incubation time may be insufficient. Treat cells with a higher concentration of the inhibitor or for a longer duration. A short, high-dose treatment may be more effective for visualizing acute effects on microtubules. |
| Fixation and Permeabilization Issues | The fixation method can significantly impact the preservation of microtubule structures. Methanol fixation at -20°C is often preferred for preserving microtubules over paraformaldehyde-based methods. Optimize your fixation and permeabilization steps. |
| Antibody Problems | The primary antibody against α- or β-tubulin may not be performing optimally. |
| * Titer: Titrate your primary antibody to determine the optimal concentration. | |
| * Specificity: Ensure the antibody is specific and provides a clean signal. Include a secondary-antibody-only control to check for non-specific binding. | |
| Imaging and Resolution | Ensure you are using a microscope with sufficient resolution to visualize fine microtubule structures. Confocal microscopy is highly recommended. |
Key Experimental Protocols
Cell-Free Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with glycerol. Keep on ice.
-
Add varying concentrations of this compound (and controls) to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
Incubate the plate at 37°C for a few minutes to allow the compound to interact with the tubulin.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance vs. time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the inhibitor concentration.[9]
Cell Viability (MTT) Assay
This assay assesses the impact of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for Microtubule Network Analysis
This method visualizes the effects of the inhibitor on the cellular microtubule network.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells with PBS.
-
Fix the cells (e.g., with ice-cold methanol for 10 minutes at -20°C).
-
Wash with PBS. If using a non-methanol fixative, permeabilize the cells.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.
Signaling Pathway of Tubulin Inhibition
Caption: The signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Drug resistance mechanisms to Tubulin inhibitor 33
Welcome to the technical support center for Tubulin Inhibitor 33. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor. It binds to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule dynamics. This interference with microtubule formation and function ultimately causes cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the common mechanisms of drug resistance to tubulin inhibitors?
A2: Resistance to tubulin-targeting agents is a significant challenge in cancer therapy. The primary mechanisms include:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3][4]
-
Alterations in Tubulin Isotypes: Changes in the expression levels of different β-tubulin isotypes can affect drug binding and microtubule dynamics. Overexpression of βIII-tubulin is a well-documented mechanism of resistance to taxanes and vinca alkaloids.[5][6][7]
-
Tubulin Mutations: Genetic mutations in the tubulin protein itself can alter the drug binding site, thereby reducing the inhibitor's effectiveness.[6][8]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote cell survival and inhibit apoptosis, counteracting the effects of the tubulin inhibitor.
Q3: Is this compound susceptible to P-glycoprotein (P-gp) mediated resistance?
A3: Colchicine-binding site inhibitors have been shown in some studies to be less susceptible to P-gp mediated efflux compared to other classes of tubulin inhibitors like taxanes and vinca alkaloids.[9][10][11][12] This suggests that this compound may be effective in cell lines that have developed resistance via P-gp overexpression. However, it is crucial to experimentally verify this in your specific model system.
Q4: How does the expression of different β-tubulin isotypes affect sensitivity to this compound?
A4: While overexpression of βIII-tubulin is a common resistance mechanism for some tubulin inhibitors, the efficacy of certain colchicine-binding site inhibitors has been shown to be unaffected by its expression pattern.[11] One study suggests that for colchicine derivatives, αβI and αβIII tubulin isoforms are the most important in determining sensitivity.[13] Therefore, characterizing the β-tubulin isotype profile of your cell lines is recommended to understand potential resistance.
Troubleshooting Guide
This guide addresses common experimental issues you might encounter when working with this compound.
Issue 1: Higher than expected IC50 value or lack of cytotoxic effect.
| Possible Cause | Troubleshooting Steps |
| Development of Drug Resistance | Investigate the potential resistance mechanisms outlined in the FAQs. See the Experimental Protocols section for detailed methods to assess efflux pump activity and β-tubulin isotype expression. |
| Incorrect Drug Concentration | Verify the concentration of your stock solution. Perform a dose-response curve with a wider range of concentrations. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can lead to reduced drug sensitivity. |
| Assay-Specific Issues | Ensure your cell viability assay is performing optimally. For example, in an MTT assay, ensure formazan crystals are fully dissolved.[2][14] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Ensure you are using cells at a consistent and low passage number. Regularly check for mycoplasma contamination. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for drug treatment and assay development. |
Issue 3: Difficulty in detecting apoptosis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Timing | Perform a time-course experiment to determine the optimal time point for apoptosis detection after treatment with this compound. |
| Incorrect Apoptosis Assay | Use a sensitive and appropriate apoptosis detection method, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[1][15] |
| Low Drug Concentration | Ensure you are using a concentration of this compound that is sufficient to induce apoptosis in your cell line. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when investigating resistance to a colchicine-binding site inhibitor like this compound.
Table 1: Comparison of IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Sensitive Parental Line | 10 | 1 |
| Resistant Sub-line A (P-gp overexpression) | 150 | 15 |
| Resistant Sub-line B (βIII-tubulin overexpression) | 25 | 2.5 |
Table 2: Relative Expression of P-glycoprotein and β-Tubulin Isotypes
| Cell Line | Relative P-gp Expression (Fold Change) | Relative βIII-Tubulin Expression (Fold Change) |
| Sensitive Parental Line | 1.0 | 1.0 |
| Resistant Sub-line A | 20.5 | 1.2 |
| Resistant Sub-line B | 1.3 | 15.8 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials: 96-well plates, MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution), cell culture medium, this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. P-glycoprotein (P-gp) Efflux Activity Assay (Rhodamine 123 Efflux)
This assay measures the functional activity of the P-gp efflux pump.
-
Materials: Rhodamine 123, P-gp inhibitor (e.g., Verapamil), PBS, flow cytometer.
-
Procedure:
-
Harvest and wash cells, then resuspend them in PBS or a suitable buffer.
-
Incubate the cells with Rhodamine 123 (a P-gp substrate) in the presence or absence of a known P-gp inhibitor.
-
After incubation, wash the cells to remove extracellular dye.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.[17][18] Reduced fluorescence in the absence of the inhibitor suggests active P-gp-mediated efflux.
-
3. Western Blot for β-Tubulin Isotype Expression
This protocol is for determining the protein expression levels of different β-tubulin isotypes.
-
Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies specific for different β-tubulin isotypes, HRP-conjugated secondary antibody, ECL detection reagent.
-
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
-
Materials: Propidium Iodide (PI) staining solution, RNase A, ethanol (70%), flow cytometer.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.[19][20]
-
Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.[21]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[22]
-
5. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Annexin V-FITC, Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.
-
Procedure:
-
Treat cells with this compound.
-
Harvest cells and wash them with cold PBS.
-
Incubate for 15 minutes at room temperature in the dark.[23]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1]
-
Visualizations
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Signaling pathways involved in P-glycoprotein mediated drug resistance.[3][24][25][26]
Caption: Logical troubleshooting flow for experiments with this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of beta-tubulin isotypes in resistance to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of beta-tubulin mutations and isotype expression in acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 26. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tubulin inhibitor 33 at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of Tubulin inhibitor 33.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[2][3]
Q2: Is this compound stable at room temperature?
Q3: How can I assess the stability of my vial of this compound if I suspect degradation?
A3: If you suspect degradation due to improper storage or handling, you can perform a stability assessment. A common method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and to quantify the purity of the inhibitor.[4] Comparing the HPLC profile of the suspect vial to a new, properly stored vial can confirm degradation.
Q4: What are the signs of potential degradation of this compound in my experiments?
A4: Potential signs of degradation include a decrease in the expected biological activity, such as a reduced inhibition of tubulin polymerization or a diminished cytotoxic effect on cancer cells.[2] If you observe a significant change in the IC50 value or a complete loss of activity in your assays, degradation of the inhibitor should be considered as a possible cause.
Troubleshooting Guide
Researchers may encounter issues during their experiments that could be related to the stability and handling of this compound. This guide provides a structured approach to troubleshooting common problems.
Issue 1: Reduced or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of the inhibitor due to improper storage. | 1. Verify Storage Conditions: Confirm that the inhibitor has been stored at the recommended temperature (-20°C for solid, -80°C for solution).2. Check for Repeated Freeze-Thaw Cycles: If using a stock solution, ensure it has not been subjected to multiple freeze-thaw cycles.3. Perform a Quality Control Check: If possible, analyze the compound's purity via HPLC to detect degradation products.[4]4. Use a Fresh Vial: Compare the performance of the suspect vial with a new, properly stored vial of this compound. |
| Incorrect solution preparation. | 1. Review Dilution Calculations: Double-check all calculations for preparing the stock and working solutions.2. Ensure Complete Dissolution: Visually inspect the solution to ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary for some compounds.3. Use Appropriate Solvent: Confirm that a suitable solvent (e.g., DMSO) was used to dissolve the inhibitor. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent activity of the inhibitor. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize degradation from repeated handling and temperature changes.2. Standardize Protocol: Ensure the experimental protocol, including incubation times and inhibitor concentrations, is consistent across all experiments. |
| Precipitation of the inhibitor in cell culture media. | 1. Check Solubility: Some small molecules have poor aqueous solubility and may precipitate when diluted in culture media.[1] Visually inspect the media for any precipitate after adding the inhibitor.2. Adjust Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is not toxic to the cells and is sufficient to keep the inhibitor in solution. |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific storage conditions.
1. Sample Preparation:
- Prepare multiple aliquots of this compound in the desired solvent (e.g., DMSO) at a known concentration.
- Store the aliquots under different conditions to be tested (e.g., Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C)).
2. Time Points:
- Establish specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
3. Analytical Method - High-Performance Liquid Chromatography (HPLC): [4]
- At each time point, analyze one aliquot from each storage condition using a validated stability-indicating HPLC method.
- The HPLC method should be capable of separating the parent compound from any potential degradation products.
- Parameters to monitor:
- Purity: Assess the peak area of the parent compound.
- Degradation Products: Identify and quantify any new peaks that appear over time.
4. Biological Activity Assay:
- In parallel with the HPLC analysis, assess the biological activity of the stored inhibitor.
- A tubulin polymerization assay or a cell-based cytotoxicity assay can be used.[2]
- Determine the IC50 value of the inhibitor at each time point and compare it to the initial IC50 value (time 0).
5. Data Analysis:
- Compile the HPLC purity data and the biological activity data for each time point and storage condition.
- A significant decrease in purity or an increase in the IC50 value indicates degradation of the inhibitor.
Data Presentation
The following tables can be used to summarize the stability data collected from the experimental protocol described above.
Table 1: HPLC Purity Analysis of this compound
| Time Point | Purity (%) at Room Temp (25°C) | Purity (%) at 4°C | Purity (%) at -20°C |
| 0 hours | 99.5 | 99.5 | 99.5 |
| 24 hours | |||
| 72 hours | |||
| 1 week | |||
| 1 month |
Table 2: Biological Activity (IC50) of this compound
| Time Point | IC50 (nM) at Room Temp (25°C) | IC50 (nM) at 4°C | IC50 (nM) at -20°C |
| 0 hours | 4.5 | 4.5 | 4.5 |
| 24 hours | |||
| 72 hours | |||
| 1 week | |||
| 1 month |
Visualizations
References
Technical Support Center: Investigating the P-Glycoprotein (P-gp) Substrate Potential of Tubulin Inhibitor 33
Welcome to the technical support center for researchers investigating the interaction between Tubulin Inhibitor 33 and the P-glycoprotein (P-gp) transporter. This resource provides guidance on determining if this compound is a P-gp substrate, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known P-gp substrate?
Currently, there is no direct published evidence to confirm or deny that this compound is a substrate of P-glycoprotein (P-gp). Generally, some tubulin inhibitors are known to be P-gp substrates, which can contribute to multidrug resistance (MDR) in cancer cells, while others have been developed to overcome this resistance.[1][2] Therefore, experimental validation is necessary to determine the P-gp substrate potential of this compound.
Q2: Why is it important to determine if this compound is a P-gp substrate?
P-gp is an efflux transporter that can pump drugs out of cells, reducing their intracellular concentration and therapeutic efficacy.[3][4] If this compound is a P-gp substrate, its effectiveness could be diminished in cells that overexpress P-gp, a common mechanism of multidrug resistance in cancer.[5][6] Understanding this interaction is crucial for predicting its efficacy in different cancer models and for developing strategies to overcome potential resistance.
Q3: What experimental systems can be used to assess P-gp substrate potential?
The most common in vitro models for assessing P-gp substrate potential involve cell lines that overexpress human P-gp, such as MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) or LLC-PK1 (porcine kidney epithelial cells) similarly transfected.[7][8] These cells are grown as polarized monolayers on permeable supports, allowing for the measurement of bidirectional transport.[7] An alternative method is the use of inside-out membrane vesicles from cells overexpressing P-gp.[7][9]
Q4: What is the principle behind the bidirectional transport assay?
In a bidirectional transport assay, the movement of a compound is measured across a polarized cell monolayer in two directions: from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side.[9] P-gp is localized to the apical membrane and actively pumps substrates out of the cell into the apical compartment.[3] Therefore, a P-gp substrate will exhibit greater transport in the B-to-A direction compared to the A-to-B direction. The ratio of these transport rates (Efflux Ratio) is a key indicator of active efflux.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in permeability values | - Inconsistent cell monolayer integrity.- Fluctuation in temperature during the assay.- Pipetting errors. | - Monitor transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.- Maintain a constant temperature (37°C) throughout the experiment.- Use calibrated pipettes and ensure consistent mixing. |
| Efflux ratio close to 1 for a known P-gp substrate (positive control) | - Low P-gp expression or activity in the cell line.- Inactive P-gp inhibitor.- Sub-optimal assay conditions. | - Verify P-gp expression levels by Western blot or qPCR.- Confirm the activity of the P-gp inhibitor (e.g., verapamil, elacridar) with a reliable positive control substrate.- Optimize incubation times and compound concentrations. |
| Inhibition of transport by a P-gp inhibitor is not observed | - The test compound is not a P-gp substrate.- The concentration of the inhibitor is too low.- The inhibitor is unstable in the assay medium. | - Confirm the result with a different P-gp inhibitor.- Perform a dose-response experiment with the inhibitor.- Check the stability of the inhibitor under the experimental conditions. |
| Low recovery of the test compound | - Compound binding to the plate or apparatus.- Cell metabolism of the compound.- Low analytical sensitivity. | - Use low-binding plates.- Analyze compound concentration in the cell lysate at the end of the experiment.- Improve the sensitivity of the analytical method (e.g., LC-MS/MS). |
Experimental Protocols
Bidirectional Transport Assay Using MDCK-MDR1 Cells
This protocol is designed to determine if a test compound is a substrate of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells
-
Wild-type MDCK cells (as a control)
-
24-well transwell plates with permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Known P-gp substrate (e.g., Digoxin, Quinidine) as a positive control[3]
-
Lucifer Yellow (for assessing monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and wild-type MDCK cells onto the transwell inserts at a density that allows for the formation of a confluent monolayer within 4-7 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Perform a Lucifer Yellow permeability assay to ensure low paracellular transport.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-to-B transport , add the test compound (this compound) or positive control to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
For B-to-A transport , add the test compound to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
To confirm P-gp mediated transport, perform the B-to-A transport in the presence and absence of a P-gp inhibitor.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
A compound is generally considered a P-gp substrate if the ER is ≥ 2 and this efflux is significantly reduced by a P-gp inhibitor.[11]
-
Data Presentation
Table 1: Example Data for Bidirectional Transport Assay of this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with P-gp Inhibitor |
| This compound | A to B | Value | \multirow{2}{}{Value} | \multirow{2}{}{Value} |
| B to A | Value | |||
| Positive Control (e.g., Digoxin) | A to B | Value | \multirow{2}{}{Value} | \multirow{2}{}{Value} |
| B to A | Value | |||
| Negative Control (e.g., Propranolol) | A to B | Value | \multirow{2}{}{Value} | \multirow{2}{}{Value} |
| B to A | Value |
Note: Values are to be filled in with experimental data.
Visualizations
Logical Workflow for P-gp Substrate Identification
Caption: Workflow for determining P-gp substrate potential.
Signaling Pathway: P-gp Mediated Drug Efflux
Caption: Mechanism of P-gp mediated drug efflux from a cell.
References
- 1. mdpi.com [mdpi.com]
- 2. MPT0B169, a new tubulin inhibitor, inhibits cell growth and induces G2/M arrest in nonresistant and paclitaxel-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Toxicity of Tubulin Inhibitor 33 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicity of Tubulin inhibitor 33 and other colchicine-site tubulin inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[1][2] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][3]
Q2: What are the known anti-tumor effects of this compound in animal models?
A2: In a B16-F10 melanoma model in C57 mice, intraperitoneal (i.p.) administration of this compound at 5 mg/kg daily for 14 days resulted in a significant tumor growth inhibition (TGI) of 62.96%.[3][4]
Q3: What are the common toxicities associated with colchicine-site tubulin inhibitors?
A3: Common toxicities for this class of compounds include gastrointestinal issues (nausea, vomiting, diarrhea), myelosuppression (neutropenia, anemia, thrombocytopenia), and neurotoxicity.[1][5][6] Since tissues with high cell turnover are particularly sensitive, bone marrow and the gastrointestinal tract are often affected.[7]
Q4: Is there a specific antidote for this compound toxicity?
A4: There is no specific antidote for overdose or severe toxicity caused by colchicine-site tubulin inhibitors.[8] Management primarily involves supportive care and addressing specific symptoms.[8][9]
Troubleshooting Guides
This section provides guidance on identifying and managing potential toxicities during in vivo experiments with this compound.
Issue 1: Gastrointestinal Distress (Diarrhea, Dehydration)
-
Signs and Symptoms:
-
Loose or watery stools.
-
Decreased food and water intake.
-
Weight loss.
-
Lethargy.
-
Signs of dehydration (e.g., skin tenting).
-
-
Possible Cause:
-
Tubulin inhibitors affect rapidly dividing cells of the gastrointestinal tract.[7]
-
-
Troubleshooting Steps:
-
Monitor: Closely monitor animals for changes in fecal consistency, body weight, and hydration status daily.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution.
-
Offer palatable, high-moisture food to encourage eating and hydration.
-
-
Dose Reduction: If gastrointestinal distress is moderate to severe, consider reducing the dose of this compound in subsequent treatment cycles.
-
Activated Charcoal: In cases of acute oral overdose, administration of activated charcoal may be considered to reduce absorption, though this is more relevant in accidental ingestion scenarios.[7][9]
-
Issue 2: Myelosuppression (Neutropenia, Anemia)
-
Signs and Symptoms:
-
Increased susceptibility to infections (signs may include lethargy, ruffled fur, hunched posture).
-
Pale mucous membranes (indicative of anemia).
-
Abnormal bleeding or bruising (thrombocytopenia).
-
-
Possible Cause:
-
Troubleshooting Steps:
-
Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for changes in neutrophil, red blood cell, and platelet counts.
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of infection in potentially neutropenic animals.
-
Supportive Care:
-
In cases of severe neutropenia, prophylactic antibiotics may be considered under veterinary guidance.
-
For severe anemia, blood transfusions may be necessary in valuable animal models, though this is a complex procedure.
-
-
Dose Adjustment: If significant myelosuppression is observed, a dose reduction or a change in the dosing schedule (e.g., intermittent dosing) may be required.
-
Issue 3: Neurotoxicity
-
Signs and Symptoms:
-
Altered gait or ataxia.
-
Hind limb weakness or paralysis.
-
Reduced grip strength.
-
General lethargy or changes in behavior.
-
-
Possible Cause:
-
Disruption of microtubule function in neurons, which is crucial for axonal transport.[5]
-
-
Troubleshooting Steps:
-
Neurological Examination: Conduct regular neurological examinations, including assessments of gait, righting reflex, and grip strength.
-
Dose and Schedule Modification: Neurotoxicity is often dose-limiting. Reducing the dose or frequency of administration can help mitigate these effects.[5]
-
Supportive Care: Ensure easy access to food and water for animals with motor deficits. Provide soft bedding to prevent pressure sores.
-
Consider Alternative Formulations: In some cases, novel drug delivery systems like nanoparticle-based formulations are being explored to reduce systemic toxicity.[6][11]
-
Quantitative Toxicity Data for Colchicine-Site Tubulin Inhibitors
The following table summarizes key toxicity data for colchicine, which can serve as a reference point for understanding the potential toxicity profile of this compound. Note: This data is for colchicine and may not be directly applicable to this compound.
| Parameter | Value | Species | Reference |
| Dose-Related Risk (Colchicine) | |||
| Gastrointestinal Symptoms | <0.5 mg/kg | Human | [7] |
| Systemic Toxicity (10% mortality) | 0.5 - 0.8 mg/kg | Human | [7] |
| High Mortality | >0.8 mg/kg | Human | [7] |
| In Vivo Efficacy (this compound) | |||
| Dose | 5 mg/kg (i.p. daily for 14 days) | Mouse | [3][4] |
| Effect | 62.96% Tumor Growth Inhibition | Mouse | [3][4] |
Experimental Protocols
Protocol 1: Monitoring and Management of Myelosuppression
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a small blood sample (e.g., via tail vein or saphenous vein) for a baseline Complete Blood Count (CBC).
-
Treatment Administration: Administer this compound according to the planned dosing schedule.
-
Interim Blood Monitoring: Collect blood samples at predetermined time points during the study (e.g., weekly or at the expected nadir of blood cell counts).
-
CBC Analysis: Analyze the blood samples for white blood cell count (with differential), red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Data Evaluation: Compare the treatment group's blood counts to the baseline and control group values. A significant drop, particularly in neutrophils (neutropenia) or platelets (thrombocytopenia), indicates myelosuppression.
-
Intervention:
-
Mild to Moderate Myelosuppression: Continue monitoring. Consider a dose reduction in the next cycle if counts do not recover.
-
Severe Myelosuppression: Interrupt dosing. Provide supportive care as advised by a veterinarian (e.g., prophylactic antibiotics for severe neutropenia). Consider a significant dose reduction or termination of the experiment for that animal.
-
Protocol 2: Assessment of Neurotoxicity
-
Baseline Assessment: Before initiating treatment, perform a baseline neurological assessment for each animal. This should include:
-
Gait and Posture: Observe the animal's movement in an open field for any abnormalities.
-
Grip Strength: Use a grip strength meter to quantify forelimb and hindlimb strength.
-
Righting Reflex: Gently place the animal on its back and record the time it takes to right itself.
-
-
Treatment Administration: Administer this compound as planned.
-
Regular Neurological Assessments: Repeat the neurological assessments at regular intervals (e.g., twice weekly) throughout the study.
-
Scoring: Use a standardized scoring system to quantify any observed deficits.
-
Data Analysis: Compare the scores of the treatment group to the control group and their own baseline scores. A progressive increase in deficit scores indicates neurotoxicity.
-
Action: If significant neurotoxicity is observed, consider dose reduction or discontinuation of the drug for the affected animals.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for monitoring and managing toxicity in animal models.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fighting tubulin-targeting anticancer drug toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. bpac.org.nz [bpac.org.nz]
- 9. Progress in the management of acute colchicine poisoning in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Tubulin Dynamics Modulation: Tubulin Inhibitor 33 vs. Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action and cellular effects of two distinct microtubule-targeting agents: Tubulin Inhibitor 33, a tubulin polymerization inhibitor, and Paclitaxel, a microtubule-stabilizing agent. This analysis is supported by experimental data to inform research and drug development in oncology.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibits tubulin polymerization | Promotes and stabilizes microtubule polymerization |
| Binding Site | Colchicine-binding site on β-tubulin | Taxane-binding site on β-tubulin |
| Effect on Microtubules | Prevents microtubule formation, leading to microtubule depolymerization | Enhances microtubule stability, preventing depolymerization and leading to the formation of abnormal microtubule bundles[1][2] |
| Cell Cycle Arrest | G2/M phase[3] | G2/M phase[2] |
| Apoptosis Induction | Induces apoptosis[3] | Induces apoptosis[2] |
Mechanism of Action: A Tale of Two Opposing Effects
The fundamental difference between this compound and Paclitaxel lies in their opposing effects on microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
This compound: A Depolymerizing Agent
This compound acts as a classic tubulin polymerization inhibitor.[2][3] It exerts its effect by binding to the colchicine-binding site on β-tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules. The consequence is a disruption of the dynamic equilibrium between tubulin dimers and microtubules, leading to a net depolymerization of the microtubule network. Without a functional microtubule cytoskeleton, the cell is unable to form a proper mitotic spindle, leading to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3]
Paclitaxel: A Stabilizing Agent
In stark contrast, Paclitaxel is a potent microtubule-stabilizing agent.[1][2][4] It binds to a different site on β-tubulin, known as the taxane-binding site.[1] This binding event promotes the assembly of tubulin dimers into microtubules and, crucially, stabilizes these polymers by preventing their depolymerization.[1][2][4] The result is an accumulation of hyper-stable, non-functional microtubules, often arranged in abnormal bundles.[1] This suppression of microtubule dynamics also disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Paclitaxel. Direct comparative studies using the same cell lines and conditions are limited; however, the data provides an indication of their respective potencies.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (Tubulin Polymerization) | Reference |
| This compound | 9.05 µM | [3] |
| Paclitaxel | Promotes Polymerization | [1][2][4] |
Table 2: Antiproliferative Activity (IC50)
| Compound | Cell Line | IC50 | Reference |
| This compound | Average over a panel of cancer cell lines | 4.5 nM | [3] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.8 nM | [5] |
| Paclitaxel | Hs578T (Breast Cancer) | 1.2 nM | [5] |
| Paclitaxel | A549 (Lung Cancer) | 55.6 nM | [6] |
Note: IC50 values are highly dependent on the cell line and experimental conditions and should be compared with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for reproducibility and further investigation.
Tubulin Polymerization Assay
This assay biochemically measures the effect of a compound on the in vitro polymerization of purified tubulin.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., from bovine brain, >99% pure) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (100 mM).
-
Prepare stock solutions of this compound and Paclitaxel in DMSO.
-
-
Reaction Setup:
-
On ice, add the tubulin solution to microplate wells.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine for inhibition, or no compound for baseline polymerization).
-
Add GTP to a final concentration of 1 mM.
-
-
Polymerization and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at regular intervals (e.g., every minute) for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence values against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
For inhibitors, determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the visualization of the microtubule network within cells to observe the effects of tubulin-targeting agents.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat the cells with this compound or Paclitaxel at various concentrations for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound or Paclitaxel for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. This compound disrupts microtubule formation by inhibiting tubulin polymerization, while Paclitaxel hyper-stabilizes existing microtubules, preventing their depolymerization. Despite these contrasting molecular mechanisms, both compounds ultimately lead to a similar cellular fate: cell cycle arrest at the G2/M phase and the induction of apoptosis. The choice between these agents in a research or clinical context will depend on the specific cancer type, potential resistance mechanisms, and desired therapeutic outcome. Further direct comparative studies are warranted to fully elucidate their differential effects and potential for synergistic combinations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Development, and Biological Evaluation of Third-Generation Tubulin Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tubulin Inhibitor 33 vs. Colchicine in Cancer Research
In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of chemotherapy. Both Tubulin inhibitor 33 and the ancient drug colchicine exert their anti-cancer effects by disrupting microtubule dynamics, yet they present distinct profiles in terms of potency, cellular effects, and therapeutic potential. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both this compound and colchicine are classified as tubulin polymerization inhibitors. They bind to β-tubulin, a subunit of the microtubule protein, and interfere with the assembly of microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cells, such as cancer cells, as it leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent programmed cell death (apoptosis).
While both compounds target the same protein, the specifics of their binding and the downstream consequences can differ, influencing their efficacy and safety profiles. Colchicine is a well-characterized microtubule-destabilizing agent with a long history of clinical use for conditions like gout.[1][2][3] However, its application in oncology has been limited by a narrow therapeutic window and potential for toxicity.[4] this compound is a more recently identified compound that has shown potent antitumor effects in preclinical studies.[5][6]
Quantitative Comparison: Potency and Cellular Effects
The following tables summarize the key quantitative data for this compound and colchicine, providing a direct comparison of their performance in preclinical assays.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (μM) | Reference |
| This compound | 9.05 | [5] |
| Colchicine | ~2.7 - 10.6 | [7][8] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | This compound (nM) | Colchicine (nM) | Reference |
| HepG-2 | Liver Cancer | ~4.5 (average) | Data not available in direct comparison | [5][6] |
| A549 | Lung Cancer | ~4.5 (average) | ~125 | [5][6][9] |
| MCF-7 | Breast Cancer | ~4.5 (average) | ~13 | [5][6][9] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Antitumor Efficacy
| Compound | Animal Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | B16-F10 melanoma in C57 mice | 5 mg/kg; i.p. daily for 14 days | 62.96% | [5][6] |
| Colchicine | Gastric cancer xenograft in nude mice | 0.07 mg/kg/day | Significant reduction in tumor volume | [10] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These are generalized procedures and may require optimization for specific cell lines and laboratory conditions.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Protocol:
-
Purified tubulin (e.g., porcine brain tubulin) is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
The tubulin solution is added to a 96-well plate.
-
Test compounds (this compound or colchicine) at various concentrations are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated at 37°C to induce polymerization.
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, is monitored over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[11][12][13]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cancer cells (e.g., HepG-2, A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds (this compound or colchicine) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 value is determined from the dose-response curve.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cells are seeded and treated with the test compounds as described for the MTT assay.
-
After treatment, both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Before analysis, the cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A is used to eliminate RNA to ensure that only DNA is stained.
-
The stained cells are analyzed by a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][7][8]
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes discussed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal chemistry strategies targeting NLRP3 inflammasome pathway: A recent update from 2019 to mid-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide to Tubulin Inhibitor 33: Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tubulin inhibitor 33 with other tubulin-targeting agents, focusing on its specificity for tubulin isoforms. While direct experimental data on the isoform specificity of this compound is not currently available in the public domain, this document synthesizes existing data for related compounds to offer a valuable comparative context.
Quantitative Analysis of Tubulin Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized tubulin inhibitors that target the colchicine binding site. This data is derived from in vitro tubulin polymerization assays.
| Compound | Binding Site | Target | IC50 (µM) for Tubulin Polymerization |
| This compound | Colchicine | Tubulin | 9.05[1] |
| Colchicine | Colchicine | Tubulin | ~1[2] |
| Nocodazole | Colchicine | Tubulin | ~5[2] |
| Combretastatin A-4 | Colchicine | Tubulin | ~2.5[2] |
| Vinblastine | Vinca | Tubulin | ~1[2] |
Note: Lower IC50 values indicate higher potency.
Tubulin Isoform Specificity: A Comparative Overview
The differential expression of tubulin isotypes, particularly βIII-tubulin, is a known mechanism of clinical resistance to some microtubule-targeting cancer chemotherapeutics[3][4]. Generally, agents that bind to the colchicine site on β-tubulin are considered less susceptible to resistance mediated by the overexpression of βIII-tubulin compared to taxanes and vinca alkaloids[4][5].
While specific data for this compound is lacking, studies on other colchicine-site inhibitors provide insight into potential isoform-related effects. For instance, Nocodazole has been shown to bind to different tubulin isotypes with varying affinities. The apparent dissociation constants (Kd) for its high-affinity binding sites are approximately 0.52 µM for αβII, 1.54 µM for αβIII, and 0.29 µM for αβIV, indicating the highest affinity for the αβIV isotype and the lowest for αβIII[6]. This demonstrates that isoform-selective binding is a characteristic of some colchicine-site inhibitors.
Another compound, T138067 , has been shown to covalently bind to cysteine 239 on β-tubulin isoforms 1, 2, and 4[5]. This highlights that specific interactions with different isoforms can be determined and are crucial for understanding the complete pharmacological profile of a tubulin inhibitor.
Given that this compound is a colchicine-binding site inhibitor, it is plausible that its efficacy may be less affected by βIII-tubulin overexpression, a significant advantage in overcoming certain forms of drug resistance. However, without direct experimental validation, this remains a hypothesis based on the behavior of other drugs in its class.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of tubulin inhibitor specificity and potency. Below are outlines of key experimental protocols.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
General Protocol:
-
Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is prepared at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).
-
Compound Incubation: The tubulin solution is incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP (to a final concentration of 1 mM) and by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance at 340 nm or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial rate of polymerization or the extent of polymerization at a fixed time point is plotted against the compound concentration to determine the IC50 value.
Cell-Based Microtubule Network Analysis
This assay assesses the effect of a compound on the microtubule cytoskeleton within intact cells.
Principle: Immunofluorescence microscopy is used to visualize the microtubule network in cells treated with the inhibitor.
General Protocol:
-
Cell Culture: Adherent cells (e.g., HeLa, A549) are cultured on coverslips or in imaging plates.
-
Compound Treatment: Cells are treated with various concentrations of the tubulin inhibitor for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.
-
Immunostaining: The microtubule network is stained using a primary antibody specific for α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a DNA dye like DAPI.
-
Microscopy and Analysis: The morphology of the microtubule network is observed using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or formation of abnormal structures, is assessed qualitatively or quantitatively using image analysis software.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway affected by tubulin inhibitors and the experimental workflow for assessing isoform specificity.
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing tubulin isoform specificity.
Caption: Logical relationship of tubulin inhibitors.
References
- 1. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Tubulin Inhibitor 33 Cross-reactivity with Cytoskeletal Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of Tubulin inhibitor 33 with other key cytoskeletal proteins, namely actin and vimentin. As a known tubulin polymerization inhibitor that targets the colchicine-binding site, understanding its selectivity is crucial for elucidating its mechanism of action and potential off-target effects.[1][2][3] While specific cross-reactivity data for this compound is not currently available in the public domain, this guide outlines the essential experimental protocols and data presentation formats to enable a thorough investigation.
Executive Summary
This compound is a potent anti-proliferative agent that functions by disrupting microtubule dynamics through inhibition of tubulin polymerization, with a reported IC50 of 9.05 μM.[4] Its primary target is β-tubulin at the colchicine binding site.[1][2][3] However, the potential for interaction with other cytoskeletal components such as actin and intermediate filaments (e.g., vimentin) remains to be fully characterized. This guide presents a series of established biochemical and cell-based assays to determine the selectivity profile of this compound.
Data Presentation: Comparative Inhibitory Activity
The following table provides a template for summarizing the quantitative data obtained from the proposed experimental protocols. This structured format allows for a clear and direct comparison of the inhibitor's potency against its primary target and potential off-target cytoskeletal proteins.
| Target Protein | Assay Type | Metric | This compound | Control Compound A (e.g., Cytochalasin D) | Control Compound B (e.g., Withaferin A) |
| Tubulin | Polymerization Assay | IC50 (µM) | 9.05 | >100 | >100 |
| Actin | Polymerization Assay | IC50 (µM) | Data to be determined | Expected low µM | >100 |
| Vimentin | In vitro filament assembly | EC50 (µM) | Data to be determined | >100 | Expected low µM |
| Tubulin | Cellular Microtubule Integrity | EC50 (µM) | Data to be determined | >100 | >100 |
| Actin | Cellular F-actin Integrity | EC50 (µM) | Data to be determined | Expected low µM | >100 |
| Vimentin | Cellular Vimentin Network | EC50 (µM) | Data to be determined | >100 | Expected low µM |
Experimental Protocols
Detailed methodologies for key experiments to assess the cross-reactivity of this compound are provided below.
In Vitro Cytoskeletal Protein Polymerization/Assembly Assays
Objective: To quantify the direct inhibitory effect of this compound on the polymerization of purified tubulin, actin, and the assembly of vimentin intermediate filaments.
a. Tubulin Polymerization Assay:
-
Materials: Purified tubulin protein, GTP, tubulin polymerization buffer, fluorescence plate reader, fluorescent reporter dye for tubulin polymerization (e.g., DAPI).
-
Procedure:
-
Reconstitute purified tubulin in polymerization buffer on ice.
-
Prepare a serial dilution of this compound and control compounds.
-
In a 96-well plate, add the fluorescent reporter dye, GTP, and the test compounds to the wells.
-
Initiate polymerization by adding the tubulin solution to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Calculate the initial rate of polymerization for each compound concentration.
-
Determine the IC50 value by plotting the inhibition of polymerization rate against the logarithm of the inhibitor concentration.
-
b. Actin Polymerization Assay:
-
Materials: Purified G-actin, actin polymerization buffer, ATP, pyrene-labeled G-actin.
-
Procedure:
-
Reconstitute purified G-actin and pyrene-labeled G-actin in G-buffer on ice.
-
Prepare a serial dilution of this compound and control compounds (e.g., Cytochalasin D).
-
In a 96-well plate, mix the unlabeled and pyrene-labeled G-actin with the test compounds.
-
Initiate polymerization by adding actin polymerization buffer.
-
Monitor the increase in pyrene fluorescence over time, indicative of G-actin incorporation into F-actin filaments.
-
Determine the IC50 value as described for the tubulin polymerization assay.
-
c. Vimentin Intermediate Filament Assembly Assay:
-
Materials: Purified vimentin protein, vimentin assembly buffer.
-
Procedure:
-
Dialyze purified vimentin into a low ionic strength buffer to maintain it in a disassembled state.
-
Prepare a serial dilution of this compound and control compounds (e.g., Withaferin A).
-
Initiate filament assembly by adding a high salt buffer to the vimentin solution in the presence of the test compounds.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Monitor filament assembly by measuring the increase in light scattering at 320 nm or by negative stain transmission electron microscopy.
-
Determine the EC50 for inhibition of filament assembly.
-
Cellular Assays for Cytoskeletal Integrity
Objective: To assess the effect of this compound on the organization of microtubule, actin, and vimentin networks in cultured cells.
-
Materials: Relevant cell line (e.g., HeLa, A549), cell culture medium, this compound, control compounds, primary antibodies against α-tubulin, phalloidin conjugated to a fluorophore (for F-actin), and an antibody against vimentin, appropriate fluorescently labeled secondary antibodies, DAPI for nuclear staining, fluorescence microscope.
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24 hours).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with primary antibodies against α-tubulin and vimentin, followed by fluorescently labeled secondary antibodies. Stain for F-actin with fluorescently labeled phalloidin and for the nucleus with DAPI.
-
Acquire images using a fluorescence microscope.
-
Visually assess and quantify changes in the morphology and organization of the respective cytoskeletal networks (e.g., microtubule depolymerization, actin filament disruption, vimentin network collapse).
-
Determine the EC50 value for the disruption of each cytoskeletal network.
-
Proteomic Approaches for Off-Target Identification
Objective: To identify potential off-target binding partners of this compound in an unbiased manner.[5][6][7]
-
Methodology: Chemical proteomics approaches such as affinity chromatography coupled with mass spectrometry (MS) can be employed.[5][8]
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the tagged inhibitor on a solid support (e.g., streptavidin beads).
-
Incubate the immobilized inhibitor with cell lysates.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bioinformatic analysis can then be used to identify potential off-target cytoskeletal proteins.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the cross-reactivity of this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand [frontiersin.org]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of Tubulin Inhibitor 33 in Drug-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tubulin inhibitor 33, a novel colchicine-binding site agent, with established tubulin-targeting drugs, particularly in the context of drug-resistant cancer cell lines. The information presented herein is intended to facilitate informed decisions in preclinical cancer research and drug development.
Introduction to this compound
This compound is a potent small molecule that disrupts microtubule dynamics by inhibiting tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Preclinical studies have demonstrated its significant anti-proliferative activity in various cancer cell lines and in vivo antitumor efficacy in a melanoma model.[1][2] A key area of interest for novel tubulin inhibitors is their ability to overcome the resistance mechanisms that limit the efficacy of widely used agents like taxanes and vinca alkaloids.
Comparative Efficacy Analysis
The development of resistance to tubulin-targeting agents is a significant clinical challenge. Common mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in β-tubulin isotypes.[3][4][5] Colchicine-binding site inhibitors are a class of compounds that have shown promise in circumventing these resistance mechanisms.[3][4][6]
Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other tubulin inhibitors in both drug-sensitive and drug-resistant cancer cell lines.
| Compound | Target Site | Sensitive Cell Line (e.g., MCF-7) IC50 (nM) | Drug-Resistant Cell Line (e.g., NCI/ADR-RES) IC50 (nM) | Resistance Factor (RF) |
| This compound | Colchicine | ~4.5[1][2] | ~10 (Estimated) | ~2.2 |
| Paclitaxel | Taxane | ~2-5 | >1000 | >200-500 |
| Vincristine | Vinca Alkaloid | ~1-3 | >200 | >60-200 |
| Colchicine | Colchicine | ~5-10 | ~15-30 | ~3-6 |
Note: Data for drug-resistant cell lines for this compound is based on the performance of other novel colchicine-binding site inhibitors in P-glycoprotein overexpressing cell lines and represents an estimated value for comparative purposes, as specific data for this compound in such a cell line was not available in the reviewed literature. The RF is calculated as IC50 (resistant) / IC50 (sensitive).
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors interfere with the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.
Caption: Mechanism of action of different classes of tubulin inhibitors.
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel tubulin inhibitor involves a series of in vitro assays to characterize its activity and compare it with existing drugs.
Caption: A typical experimental workflow for evaluating tubulin inhibitors.
Overcoming Drug Resistance
This compound, as a colchicine-binding site inhibitor, is hypothesized to be less susceptible to common drug resistance mechanisms.
Caption: Rationale for colchicine-site inhibitors overcoming resistance.
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Materials: Purified tubulin protein, GTP, tubulin polymerization buffer, fluorescent reporter (e.g., DAPI), 384-well microplate, and a fluorescence plate reader.
-
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.
-
Initiate polymerization by adding GTP and warming the plate to 37°C.
-
Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: 96-well cell culture plates, cancer cell lines (sensitive and resistant), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
-
Procedure:
-
Treat cells with the test compound for a desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials: Propidium Iodide (PI) staining solution containing RNase A, ethanol for cell fixation, and a flow cytometer.
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate the cells to allow for DNA staining and RNA degradation.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is characteristic of tubulin inhibitors.
-
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Tubulin Inhibitors: VERU-111, Plinabulin, and ABT-751
For Researchers, Scientists, and Drug Development Professionals
The dynamic microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in mitosis, intracellular transport, and cell signaling. Its critical role in cell division has long made it an attractive target for anticancer therapies. While classic tubulin inhibitors like taxanes and vinca alkaloids have been mainstays in oncology, the emergence of novel agents with distinct mechanisms of action and improved pharmacological profiles offers new hope in overcoming challenges such as drug resistance and toxicity. This guide provides a head-to-head comparison of three promising novel tubulin inhibitors: VERU-111, Plinabulin, and ABT-751, all of which target the colchicine-binding site to disrupt microtubule dynamics.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the in vitro anti-proliferative activity (IC50) of VERU-111, Plinabulin, and ABT-751 across a range of cancer cell lines. This data, compiled from preclinical studies, highlights the potent nanomolar to low micromolar efficacy of these novel agents.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| VERU-111 | Prostate Cancer | Generic | ~5.2 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 8.2 - 9.6 | [2] | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 8.2 - 9.6 | [2] | |
| Pancreatic Cancer | Panc-1 | 11.8 (48h) | [1] | |
| Pancreatic Cancer | AsPC-1 | 15.5 (48h) | [1] | |
| Plinabulin | Prostate Cancer | DU-145 | 18 | [3] |
| Prostate Cancer | PC-3 | 13 | [3] | |
| Breast Cancer | MDA-MB-231 | 14 | [3] | |
| Colon Cancer | HT-29 | 9.8 | [3] | |
| ABT-751 | Melanoma | WM-115 | 208.2 - 1007.2 | [4] |
| Melanoma | WM-266-4 | 208.2 - 1007.2 | [4] | |
| Neuroblastoma | Generic | 600 - 2600 | [2] | |
| Other Solid Tumors | Generic | 700 - 4600 | [2] |
Delving into the Mechanisms: Signaling Pathways and Cellular Fate
These novel tubulin inhibitors, while all binding to the colchicine site on β-tubulin, trigger distinct downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
VERU-111: Activating the p53 Apoptotic Pathway
VERU-111 effectively inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest.[5] This mitotic disruption activates the p53 signaling pathway, a critical tumor suppressor cascade.[5] Downstream, this leads to the induction of apoptosis, evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2]
Plinabulin: A Dual Threat to Cancer Cells and Their Microenvironment
Plinabulin's mechanism extends beyond direct cytotoxicity. By destabilizing microtubules, it triggers the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[6][7][8] This, in turn, activates the c-Jun N-terminal kinase (JNK) pathway, leading to the maturation of dendritic cells and the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype.[7][8][9] This immunomodulatory effect enhances the anti-tumor immune response.[6] Additionally, Plinabulin disrupts the endosomal recycling of KRAS, thereby inhibiting its downstream signaling.[10]
ABT-751: Targeting the PI3K/Akt/mTOR Survival Pathway
ABT-751 disrupts microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[11] A key aspect of its mechanism involves the downregulation of the PI3K/Akt/mTOR signaling pathway.[11] This pathway is a central regulator of cell survival, proliferation, and growth, and its inhibition by ABT-751 contributes significantly to its anti-cancer effects.
Experimental Corner: Key Methodologies
The characterization of these novel tubulin inhibitors relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays cited in their evaluation.
Experimental Workflow for Evaluating Tubulin Inhibitors
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of novel tubulin inhibitors.
Detailed Experimental Protocols
1. Tubulin Polymerization Assay (Turbidimetric Method)
-
Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.
-
Principle: Microtubule formation scatters light, and the increase in turbidity, measured as absorbance at 340 nm, is proportional to the mass of the microtubule polymer.
-
Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.
-
Prepare a reaction mixture containing the tubulin solution, 1 mM GTP, and 10% (v/v) glycerol.
-
Add the test compound (e.g., VERU-111, Plinabulin, or ABT-751) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes using a temperature-controlled spectrophotometer.
-
Analyze the data by plotting absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Inhibitors will show a decrease in the rate and/or the maximum absorbance compared to the vehicle control.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
3. Immunofluorescence Microscopy for Microtubule Visualization
-
Objective: To visualize the effect of a compound on the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized to allow for the entry of a primary antibody that specifically binds to tubulin. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
-
Protocol:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the test compound at a desired concentration for a specified time.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope. Disruption of the microtubule network, such as depolymerization or abnormal bundling, can be observed in treated cells compared to controls.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSpace [researchrepository.ul.ie]
- 5. VERU-111 suppresses tumor growth and metastatic phenotypes of cervical cancer cells through the activation of p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 7. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]
- 9. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Orthogonal Assays to Validate the Mechanism of Tubulin Inhibitor 33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays to validate the mechanism of action of Tubulin inhibitor 33, a potent anti-cancer agent. By employing a multi-pronged approach that extends beyond the primary biochemical assay, researchers can build a robust body of evidence to confirm its cellular and in vivo effects as a microtubule-destabilizing agent. This guide details the experimental protocols for key assays and presents comparative data for this compound alongside established tubulin inhibitors.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by rapid polymerization and depolymerization, makes them a key target for anticancer drug development.[3][4] Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1] These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][5]
This compound has been identified as a tubulin polymerization inhibitor with an IC50 of 9.05 μM.[6] It demonstrates significant antitumor effects by inducing cell apoptosis.[6] To rigorously validate its mechanism of action, a series of orthogonal assays are recommended, each providing a distinct line of evidence.
Comparative Data of Tubulin Inhibitors
The following table summarizes the quantitative data for this compound and other well-characterized tubulin inhibitors across a range of orthogonal assays. This allows for a direct comparison of their potency and cellular effects.
| Assay Type | Parameter | This compound | Colchicine | Nocodazole | Vinblastine | Paclitaxel (Stabilizer) |
| Biochemical Assay | Tubulin Polymerization IC50 | 9.05 μM[6] | 0.54 - 1.84 µM[7] | 2.292 µM[8] | ~3 µM | Promotes polymerization |
| Cellular Assays | Antiproliferative Activity (IC50) | ~4.5 nM (average)[6] | 0.021 µM (SGC-7901 cells)[9] | 72 nM (HeLa cells)[8] | Varies by cell line | 2 nM (HeLa cells)[8] |
| G2/M Phase Arrest | Induces G2/M arrest[6] | Induces G2/M arrest[5][10] | Induces G2/M arrest[5] | Induces G2/M arrest[5] | Induces G2/M arrest[5] | |
| Apoptosis Induction | Induces apoptosis[6] | Induces apoptosis[5][11] | Induces apoptosis[3] | Induces apoptosis[5] | Induces apoptosis[1] | |
| In Vivo Assay | Tumor Growth Inhibition (TGI) | 62.96% (5 mg/kg)[6] | Varies by model | Varies by model | Varies by model | Varies by model |
Orthogonal Assay Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols for key orthogonal assays are provided below.
Biochemical Assay: In Vitro Tubulin Polymerization
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.[8][12] Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol (Absorbance-based):
-
Reconstitute lyophilized porcine brain tubulin protein to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[12]
-
Prepare a serial dilution of this compound and control compounds (e.g., colchicine, paclitaxel) in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution to the wells containing the test compounds or vehicle control (DMSO).[13]
-
Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm and 37°C.[12]
-
Record the absorbance at 340 nm every minute for 60 minutes.[12]
-
Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the maximal polymerization rate or the final polymer mass against the compound concentration.
Protocol (Fluorescence-based): This method offers increased sensitivity and requires less tubulin.[14]
-
Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter (e.g., DAPI) in the appropriate buffer.[8][15]
-
Add the test compound or vehicle control.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 420 nm emission for DAPI) in a fluorescence plate reader at 37°C.[14]
-
Analyze the data similarly to the absorbance-based assay.
Cellular Assay: Immunofluorescence Staining of Microtubule Network
This assay visually assesses the impact of the inhibitor on the microtubule cytoskeleton within cells.
Principle: Cells are treated with the inhibitor, fixed, and then the microtubule network is stained using an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. Disruption of the microtubule network is then visualized by fluorescence microscopy.[10][16]
Protocol:
-
Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., nocodazole), and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the morphology of the microtubule network. Destabilizing agents will cause a diffuse, fragmented microtubule pattern compared to the well-defined filamentous network in control cells.
Cellular Assay: Cell Cycle Analysis by Flow Cytometry
This assay quantifies the proportion of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by tubulin inhibitors.
Principle: Tubulin inhibitors that disrupt the mitotic spindle cause cells to arrest in the G2/M phase of the cell cycle.[5] This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound and control compounds for a period that allows for at least one cell cycle (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
In Vivo Assay: Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the tubulin inhibitor, and the effect on tumor growth is monitored over time.[9][17]
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231 or 4T1) into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][17]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses, a positive control (e.g., paclitaxel), and a vehicle control according to a predetermined schedule.[6][17]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 10. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 15. maxanim.com [maxanim.com]
- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Navigating the Therapeutic Landscape: A Comparative Analysis of Tubulin Inhibitor 33 and Other Microtubule-Targeting Agents
A deep dive into the therapeutic window, efficacy, and underlying mechanisms of emerging and established microtubule inhibitors, offering a data-driven perspective for researchers in oncology and drug development.
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, effectively disrupting cell division by interfering with the highly dynamic microtubule cytoskeleton.[1][2][3] Their success, however, is often curtailed by a narrow therapeutic window, dose-limiting toxicities, and the emergence of drug resistance.[1][4][5] This guide provides a comparative analysis of a novel agent, Tubulin inhibitor 33, alongside established MTAs, to contextualize its therapeutic potential.
This compound is a recently identified tubulin polymerization inhibitor that has demonstrated potent antitumor effects.[6][7] It functions by binding to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules.[1][6][8] This action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[1][2][6][7]
Comparative Efficacy and Mechanism of Action
MTAs are broadly classified into two groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent depolymerization.[2][3] Both classes ultimately disrupt the delicate balance of microtubule dynamics required for mitosis.[2][5]
-
Microtubule-Destabilizing Agents: This class includes the vinca alkaloids (e.g., vincristine), which bind to the vinca domain, and colchicine site binding inhibitors like this compound.[1][3] Colchicine itself, while a potent inhibitor, has limited therapeutic use due to severe toxicity.[9] However, its binding site is a key target for developing new drugs that may circumvent common resistance mechanisms.[1]
-
Microtubule-Stabilizing Agents: This group is dominated by the taxanes (e.g., paclitaxel, docetaxel) and epothilones.[3][4] They bind to a different site on β-tubulin, promoting excessive microtubule polymerization and leading to the formation of dysfunctional, overly stable microtubules that also trigger mitotic arrest.[2][10]
The key challenge with many established MTAs is the narrow margin between the dose required for therapeutic effect and the dose that causes unacceptable side effects, such as neurotoxicity.[1] Furthermore, cancer cells can develop resistance, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or through mutations in tubulin isotypes.[1][11] A significant advantage of some colchicine-binding site inhibitors is their ability to bypass these resistance mechanisms.[1]
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and other representative MTAs. The therapeutic window is a complex parameter influenced by efficacy, toxicity, and pharmacokinetics; this data provides a basis for initial comparison.
| Compound | Class | Tubulin Binding Site | In Vitro Tubulin Polymerization IC50 | In Vitro Cytotoxicity IC50 | In Vivo Efficacy (Example) | Key Limitations & Notes |
| This compound | Destabilizer | Colchicine | 9.05 μM[6][7] | 4.5 nM (average, cancer cells)[6][7] | 62.96% TGI @ 5 mg/kg (Melanoma model)[6] | Binds to colchicine site, induces G2/M arrest and apoptosis.[6] |
| Colchicine | Destabilizer | Colchicine | ~2 μM[12] | Nanomolar range | Not used in cancer therapy | High toxicity, narrow therapeutic window.[1][9] |
| Vincristine | Destabilizer | Vinca | Data varies | Nanomolar range | Widely used clinically | Substrate for P-gp efflux pumps, neurotoxicity is a major side effect.[1] |
| Paclitaxel (Taxol) | Stabilizer | Taxane | N/A (promotes polymerization) | Nanomolar range | Widely used clinically | Poor solubility requires formulations that can cause hypersensitivity; neurotoxicity; P-gp substrate.[10] |
| Ixabepilone | Stabilizer | Taxane | N/A (promotes polymerization) | Nanomolar range | Used in taxane-resistant cancers | Developed to overcome taxane resistance and narrow therapeutic index of epothilone B.[10][11] |
TGI: Tumor Growth Inhibition. IC50: Half-maximal inhibitory concentration.
Experimental Protocols and Methodologies
Objective comparison requires standardized experimental protocols. Below are methodologies for key assays used to characterize and compare MTAs.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Microtubule assembly causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) over time using a spectrophotometer.
-
Methodology:
-
Purified bovine brain tubulin is incubated in a polymerization buffer (e.g., PEM buffer containing GTP and glycerol) at 37°C.[12]
-
The test compound (e.g., this compound) is added at various concentrations. A known inhibitor like colchicine or a vehicle control is used for comparison.[12]
-
The change in absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer.[12]
-
The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
-
Cytotoxicity / Cell Viability Assay
These assays determine the concentration of a compound required to inhibit the growth of or kill cancer cells.
-
Principle: Various methods quantify the number of living cells in a sample after treatment with the test compound.
-
Methodology (Example using a cell-based microtubule content assay):
-
Cancer cells (e.g., HepG-2) are seeded in microplates and allowed to adhere.[6]
-
Cells are treated with a range of concentrations of the test compound for a set period (e.g., 24-48 hours).[6]
-
After treatment, cells are fixed and permeabilized.
-
The cellular microtubule content is quantified using specific antibodies against tubulin and a fluorescent secondary antibody, measured with a microplate reader.[13]
-
The GI50 (concentration for 50% growth inhibition) or IC50 is calculated by comparing the signal from treated cells to untreated controls.[13]
-
In Vivo Efficacy Studies
These studies evaluate the antitumor activity of a compound in a living organism, typically using mouse models.
-
Principle: Human tumor cells are implanted in immunocompromised mice (xenograft model). The effect of the drug on tumor growth is monitored over time.
-
Methodology:
-
A suspension of human cancer cells (e.g., melanoma) is injected subcutaneously into immunocompromised mice.[6]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., this compound, 5 mg/kg) via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily for 14 days).[6] The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the control group. Toxicity is assessed by monitoring body weight, clinical signs, and post-study histology of major organs.[14]
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action for microtubule-targeting agents (MTAs).
Caption: Preclinical workflow for evaluating novel tubulin inhibitors.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Imaging & Endpoints | IND-Enabling Studies [certisoncology.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tubulin Inhibitor 33
Essential safety protocols and logistical plans are critical for the safe and effective use of potent compounds like Tubulin inhibitor 33 in a laboratory setting. This guide provides detailed, step-by-step procedures for handling this cytotoxic agent, ensuring the safety of researchers and the integrity of experiments. Adherence to these guidelines will foster a secure research environment and build confidence in laboratory safety practices.
This compound is a potent compound that inhibits tubulin polymerization, a critical process for cell division, and has demonstrated antitumor effects.[1] Due to its cytotoxic nature, which can induce cell apoptosis, stringent safety measures are necessary to prevent accidental exposure.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier between a researcher and a hazardous substance is appropriate personal protective equipment. When handling this compound, a comprehensive PPE ensemble is mandatory to minimize exposure through skin contact, inhalation, or ingestion.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against dermal exposure. Double gloving is a standard precaution for handling cytotoxic agents.[4][5] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety goggles or a full-face shield. | Shields eyes from potential splashes or aerosols.[3][4] |
| Respiratory Protection | A surgical mask is required. For procedures with a high risk of aerosolization, a fit-tested N95 respirator is recommended. | Prevents inhalation of airborne particles of the compound.[3] |
| Additional Protection | Disposable shoe covers and a hair cap. | Minimizes the risk of spreading contamination outside the designated handling area.[4] |
Operational Plan: From Receipt to Experiment
A structured workflow is essential for the safe handling of this compound. The following step-by-step process should be followed within a designated and clearly marked area, preferably in a chemical fume hood or a biological safety cabinet.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of gloves and a lab coat during unpacking.
-
If the primary container is compromised, treat it as a spill and follow the spill management protocol.
-
Wipe the exterior of the primary container with a suitable decontaminating solution before transferring it to the designated storage area.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to protect against inhalation of particles.
-
Wear the full recommended PPE ensemble.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Carefully weigh the required amount of the solid compound, avoiding the creation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and a hazard symbol.
-
When using the compound in cell culture or other experiments, employ careful aseptic techniques to prevent contamination of both the experiment and the laboratory environment.
-
Transport containers with this compound in a secondary, sealed, and shatterproof container.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and culture vessels, must be disposed of as cytotoxic waste.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
2. Solid Waste Disposal:
-
Collect all solid waste in a designated cytotoxic waste bag or container.
-
Once the container is three-quarters full, seal it securely.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by a certified hazardous waste disposal service.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing the full PPE ensemble, use a commercially available chemotherapy spill kit to contain and clean up the spill.[3]
-
Absorb the spill with absorbent pads, and then decontaminate the area with an appropriate cleaning solution, followed by a rinse with water.[3]
-
Dispose of all materials used for cleanup as cytotoxic waste.[3]
-
Report the spill to the laboratory supervisor and the institutional safety office.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
